Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
Description
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Properties
IUPAC Name |
potassium;trifluoro-[3-(2-hydroxyethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6,13H,4-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXBNUKKNPRHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CCO)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705248 | |
| Record name | Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-80-0 | |
| Record name | Borate(1-), trifluoro[3-(2-hydroxyethyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015082-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
Executive Summary
Potassium organotrifluoroborate salts have emerged as exceptionally stable and versatile nucleophilic partners in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Their superior stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over their boronic acid counterparts, which can be prone to dehydration and protodeboronation.[3][4][5] This guide provides a comprehensive, in-depth technical protocol for the synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, a valuable building block for drug discovery and materials science. We will dissect the synthetic strategy, provide a detailed, field-proven experimental workflow, and discuss the critical parameters that ensure a successful and reproducible outcome.
The Strategic Advantage of Potassium Organotrifluoroborates
The utility of organoboron compounds in C-C bond formation is undisputed. However, the operational challenges associated with boronic acids—namely their propensity to form boroxine anhydrides and their variable stability—can complicate reaction stoichiometry and reproducibility. Potassium organotrifluoroborates (R-BF₃K) effectively resolve these issues. The tetracoordinate boron center in these salts "protects" the C-B bond, rendering the compounds remarkably stable for storage and handling while allowing their nucleophilic character to be unmasked under specific reaction conditions.[2][5]
The target molecule, Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, incorporates a primary alcohol, a functional group ripe for further derivatization, making it a highly attractive synthon for introducing a functionalized aryl moiety in complex molecule synthesis.[6]
Synthetic Strategy: A Two-Stage Approach
The synthesis is logically approached via a two-stage process. The first stage involves the creation of the carbon-boron bond to form the boronic acid precursor, followed by the second stage of converting this intermediate into the final, stable trifluoroborate salt.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule traces back to a commercially available starting material, 3-bromophenylethanol. This pathway is predicated on two key transformations:
-
Fluorination: The trifluoroborate salt is readily formed from its corresponding boronic acid via reaction with potassium hydrogen difluoride (KHF₂).[1][7]
-
Borylation: The arylboronic acid can be synthesized from an aryl halide (3-bromophenylethanol) through a halogen-metal exchange followed by quenching with a boron electrophile (e.g., a trialkyl borate).
The presence of the acidic hydroxyl proton in the starting material necessitates a protection strategy to prevent it from interfering with the formation of the highly basic organometallic intermediate. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation and cleavage under mild conditions.
Visualizing the Synthetic Workflow
The overall workflow can be visualized as a linear sequence, starting from protection of the alcohol, followed by borylation, and concluding with the conversion to the trifluoroborate salt and final deprotection.
Caption: Overall synthetic workflow for Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate.
Core Synthesis Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.
Mandatory Safety Precautions
-
Potassium Hydrogen Difluoride (KHF₂): Highly corrosive and toxic.[1] It can release hydrogen fluoride (HF) upon contact with acid or moisture. Always handle in a fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with copious amounts of water and seek medical attention.
-
n-Butyllithium (n-BuLi): Pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried.
-
Anhydrous Solvents: The use of dry solvents is critical for the success of the organometallic steps.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles | Purity | Supplier |
| 3-Bromophenylethanol | 201.06 g/mol | 10.0 g | 49.7 mmol | >98% | Commercial |
| TBDMS-Cl | 150.72 g/mol | 8.25 g | 54.7 mmol | >98% | Commercial |
| Imidazole | 68.08 g/mol | 4.06 g | 59.6 mmol | >99% | Commercial |
| Magnesium Turnings | 24.31 g/mol | 1.45 g | 59.6 mmol | >99% | Commercial |
| Triisopropyl borate | 188.10 g/mol | 11.2 g (13.3 mL) | 59.6 mmol | >98% | Commercial |
| Potassium Hydrogen Difluoride (KHF₂) | 78.10 g/mol | 15.5 g | 198 mmol | >99% | Commercial |
| Anhydrous THF | - | 250 mL | - | DriSolv | Commercial |
| Methanol | - | 100 mL | - | ACS Grade | Commercial |
Step-by-Step Experimental Procedure
Stage 1: Synthesis of (3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid
-
Protection of the Hydroxyl Group:
-
To a flame-dried 250 mL round-bottom flask under Argon, add 3-bromophenylethanol (10.0 g, 49.7 mmol), imidazole (4.06 g, 59.6 mmol), and anhydrous dichloromethane (100 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 8.25 g, 54.7 mmol) portion-wise over 10 minutes.
-
Causality: Imidazole acts as a base to quench the HCl generated and catalyzes the silylation. The reaction is run at 0 °C to control exothermicity.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-((3-bromophenyl)ethoxy)(tert-butyl)dimethylsilane as a colorless oil. This intermediate is typically used without further purification.
-
-
Formation of the Boronic Acid Intermediate:
-
To a flame-dried 500 mL three-neck flask equipped with a condenser and dropping funnel under Argon, add magnesium turnings (1.45 g, 59.6 mmol).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of the protected aryl bromide from the previous step (dissolved in 100 mL of anhydrous THF) to the dropping funnel. Add ~10 mL of the solution to the magnesium turnings.
-
Causality: The iodine helps to activate the magnesium surface. Gentle heating may be required to initiate Grignard formation, evidenced by bubbling and heat generation.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (11.2 g, 59.6 mmol) dropwise via syringe, keeping the internal temperature below -65 °C.
-
Causality: This low-temperature addition prevents unwanted side reactions, such as the addition of a second Grignard molecule to the newly formed boronate ester.
-
Stir at -78 °C for 2 hours, then allow the mixture to warm slowly to room temperature overnight.
-
Cool the flask to 0 °C and cautiously quench the reaction by slow addition of 1 M HCl (75 mL). Stir vigorously for 30 minutes.
-
Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected boronic acid.
-
Stage 2: Synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
-
Conversion to the Trifluoroborate Salt:
-
Dissolve the crude protected boronic acid in methanol (80 mL).
-
In a separate flask (Nalgene® is recommended to prevent etching of glassware), dissolve KHF₂ (15.5 g, 198 mmol, 4.0 equiv) in water (50 mL).[1]
-
Causality: A significant excess of KHF₂ is used to drive the reaction to completion, converting the boronic acid and any associated boroxines into the stable trifluoroborate salt.[7]
-
Cool the methanol solution to 0 °C and add the aqueous KHF₂ solution in portions over 10 minutes. A thick white precipitate will form.[1]
-
Remove the ice bath and stir the resulting slurry vigorously for 1 hour at room temperature.
-
Remove the solvent via rotary evaporation. To remove residual water, add acetonitrile (2 x 100 mL) and evaporate to dryness each time.[1]
-
The resulting solid is the TBDMS-protected potassium trifluoroborate.
-
-
Deprotection:
-
To the crude solid, add THF (150 mL) followed by tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 60 mL, 60 mmol).
-
Stir the mixture at room temperature for 2 hours. Monitor by TLC.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Add 200 mL of hot acetone to the residue and stir for 30 minutes. The desired product has low solubility in acetone, while impurities and TBAF salts are more soluble.
-
Filter the white solid, wash with cold acetone (2 x 30 mL) and then diethyl ether (2 x 30 mL).
-
Dry the solid under high vacuum to afford Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate as a white, crystalline solid.
-
Visualizing the Core Mechanism
The conversion of the boronic acid to the trifluoroborate salt is the key step in imparting stability.
Caption: Mechanism of trifluoroborate salt formation from a boronic acid.
Expected Results and Characterization
-
Yield: ~70-80% over the final two stages.
-
Solubility: Soluble in acetone, slightly soluble in acetonitrile.[9]
-
Characterization: The final product should be characterized by NMR spectroscopy.
-
¹H NMR: Will show characteristic aromatic proton signals in the 7.0-7.5 ppm region, and two triplets corresponding to the -CH₂-CH₂-OH ethyl group.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
¹⁹F NMR: Should show a sharp singlet or a narrow multiplet characteristic of the -BF₃ group.
-
¹¹B NMR: A broad signal consistent with a tetracoordinate boron atom is expected.
-
Field-Proven Insights and Troubleshooting
-
Low Yield in Grignard Formation: This is almost always due to wet glassware, solvents, or starting materials. Ensure all components are scrupulously dried. If the reaction fails to initiate, try gently crushing a few magnesium turnings under argon to expose a fresh surface.
-
Difficulty in Purification: The final product is a salt, making chromatographic purification challenging. The key is the precipitation/recrystallization from hot acetone. If the product is still impure, a recrystallization from a minimal amount of hot acetonitrile can be attempted.[9]
-
Incomplete Conversion to Trifluoroborate: If NMR analysis suggests residual boronic acid, the reaction with KHF₂ can be repeated. Ensure vigorous stirring to break up any clumps and maximize surface area contact.
Conclusion
This guide outlines a robust and reproducible synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. By leveraging a standard protection-borylation-fluorination sequence, this valuable building block can be prepared efficiently. The resulting air- and moisture-stable salt is an ideal reagent for researchers in drug development and materials science, offering a reliable method for introducing a functionalized aryl group into target molecules via Suzuki-Miyaura cross-coupling and other transformations.[6][10]
References
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2011). Potassium Phenyltrifluoroborate. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(12), 2433–2436. [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium phenyltrifluoroborate. PubChem Compound Summary for CID 23675248. [Link]
-
Boron Molecular. (n.d.). Potassium trifluoro(phenethyl)borate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5541–5547. [Link]
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(42), 17452–17455. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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An In-depth Technical Guide to the Characterization of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
Foreword: The Strategic Value of Functionalized Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary drug discovery and development, the quest for modular, stable, and versatile building blocks is paramount. Potassium organotrifluoroborate salts have emerged as a superior class of reagents, addressing many of the inherent limitations of their boronic acid and ester counterparts. Their remarkable bench-top stability, insensitivity to air and moisture, and predictable reactivity make them ideal candidates for high-throughput screening and robust process development.[1][2] This guide focuses on a particularly valuable member of this family: Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. The presence of a primary alcohol offers a secondary point for chemical modification, opening avenues for the synthesis of complex molecules, bioconjugates, and advanced materials. This document provides a comprehensive overview of its synthesis, in-depth characterization, and application, designed to empower researchers to fully leverage its synthetic potential.
Core Molecular Attributes and Physicochemical Properties
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a white, crystalline solid that is valued for its stability and utility as a nucleophilic partner in cross-coupling reactions.[1][2] Unlike many organoboron compounds, its tetra-coordinate boron center renders it significantly more stable and easier to handle.[1]
| Property | Value | Source(s) |
| CAS Number | 1015082-80-0 | [3] |
| Molecular Formula | C₈H₉BF₃KO | [3] |
| Molecular Weight | 232.06 g/mol | |
| IUPAC Name | potassium;trifluoro-[3-(2-hydroxyethyl)phenyl]boranuide | [3] |
| Physical Appearance | White crystalline solid | [1] |
| Stability | Air and moisture stable; can be stored indefinitely at room temperature | [1][2] |
| Solubility | Soluble in acetone, slightly soluble in acetonitrile | [4] |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a straightforward and high-yielding process, starting from the commercially available (3-(2-hydroxyethyl)phenyl)boronic acid. The conversion to the trifluoroborate salt enhances the compound's stability and ease of handling.
Rationale for Experimental Choices:
-
Starting Material: (3-(2-Hydroxyethyl)phenyl)boronic acid is chosen for its direct structural correspondence to the target molecule and its commercial availability.
-
Reagent: Potassium hydrogen fluoride (KHF₂) is the standard and most efficient reagent for converting boronic acids to their corresponding trifluoroborate salts.[4]
-
Solvent System: A mixture of methanol and water is used to ensure the solubility of both the boronic acid and KHF₂, facilitating a complete reaction.
-
Purification: The purification process, involving precipitation and washing with a non-polar solvent like diethyl ether, is designed to remove any unreacted starting materials and inorganic byproducts. Recrystallization from a minimal amount of a suitable solvent like acetonitrile can be employed for achieving higher purity.[4]
Step-by-Step Synthesis Protocol:
-
Dissolution: In a polyethylene or polypropylene flask (to avoid etching of glass by HF), dissolve (3-(2-hydroxyethyl)phenyl)boronic acid (1.0 eq) in methanol.
-
Addition of KHF₂: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (≥3.0 eq) and add it portion-wise to the stirred methanolic solution of the boronic acid at room temperature.
-
Precipitation: Stir the resulting mixture vigorously for 15-30 minutes. The product will precipitate as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold methanol, followed by diethyl ether to facilitate drying.
-
Drying: Dry the isolated white solid under vacuum to obtain pure Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate.
Comprehensive Characterization
A thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques. While specific experimental data for this exact molecule is not widely published, the provided information is based on extensive data from closely related and analogous organotrifluoroborates.
Spectroscopic Characterization
NMR is the most powerful tool for the structural elucidation of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. Spectra should be acquired in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substitution pattern. The two methylene groups of the hydroxyethyl side chain will appear as triplets. The hydroxyl proton may be a broad singlet or exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR will display signals for the six aromatic carbons and the two aliphatic carbons of the side chain. The carbon atom directly bonded to the boron will likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹⁹F NMR: The fluorine NMR should exhibit a single, sharp signal, characteristic of the three equivalent fluorine atoms in the trifluoroborate anion.
-
¹¹B NMR: The boron NMR is expected to show a quartet due to the coupling with the three fluorine atoms (¹JB-F).
Table of Predicted NMR Data (based on analogous compounds):
| Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity & Coupling Constants |
| ¹H | 6.8 - 7.5 | Multiplets (aromatic protons) |
| ~3.6 | Triplet, J ≈ 7 Hz (-CH₂OH) | |
| ~2.7 | Triplet, J ≈ 7 Hz (Ar-CH₂-) | |
| Variable (broad) | Singlet (-OH) | |
| ¹³C | 115 - 150 | Aromatic carbons |
| ~63 | -CH₂OH | |
| ~40 | Ar-CH₂- | |
| ¹⁹F | -135 to -145 | Singlet (or narrow quartet) |
| ¹¹B | 3.0 - 6.0 | Quartet, ¹JB-F ≈ 40-50 Hz |
IR spectroscopy can confirm the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
B-F Stretch: Strong, characteristic absorption bands for the B-F stretching vibrations in the trifluoroborate anion are expected in the 1100-950 cm⁻¹ region.
-
C-O Stretch: A C-O stretching vibration for the primary alcohol should be observable around 1050 cm⁻¹.
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is well-suited for characterizing this salt.
-
Expected Ion: The primary ion observed will be the trifluoro(3-(2-hydroxyethyl)phenyl)borate anion [M-K]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability of the compound.
-
DSC: The DSC thermogram would likely show a high melting point, possibly with decomposition, which is characteristic of these stable salts.
-
TGA: TGA analysis will indicate the temperature at which the compound begins to decompose. Organotrifluoroborates are generally thermally robust.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2][5] The trifluoroborate acts as a stable precursor to the active boronic acid species in the catalytic cycle.
Mechanism and Advantage
The generally accepted mechanism involves the slow, controlled hydrolysis of the trifluoroborate to the corresponding boronic acid in the presence of a base, which then enters the catalytic cycle.[6] This slow release of the reactive species minimizes side reactions like protodeboronation and homocoupling that can plague reactions using boronic acids directly.[6]
Sources
- 1. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
Introduction: The Structural Keystone of Modern Synthesis
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (CAS 1015082-80-0) is a member of the increasingly vital class of organotrifluoroborate salts.[1] Renowned for their stability to air and moisture, these compounds have emerged as superior nucleophilic partners in a variety of transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[2][3] Their utility in constructing complex molecular architectures makes them indispensable tools for researchers in medicinal chemistry and drug development.
The precise structure and purity of these reagents are paramount to achieving reproducible and reliable synthetic outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the identity and integrity of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This guide provides a comprehensive, field-proven framework for acquiring, interpreting, and validating the ¹H and ¹³C NMR spectra of this key synthetic building block. We will delve not only into the procedural steps but also the underlying scientific rationale, empowering researchers to confidently characterize this and similar organoborate reagents.
Molecular Structure and Predicted NMR Environments
A thorough analysis of the molecule's structure is the foundation for any spectral interpretation. We must first identify the unique, or chemically non-equivalent, proton and carbon environments.
Figure 2: Workflow for unambiguous NMR-based structure verification.
-
¹H NMR Spectrum Analysis:
-
Aliphatic Region (2.5-4.0 ppm): Look for two triplets, each integrating to 2H. The downfield triplet (~3.6 ppm) corresponds to the -CH₂-OH protons (H-C8), while the upfield triplet (~2.7 ppm) corresponds to the benzylic Ar-CH₂- protons (H-C7). The triplet-triplet relationship confirms their adjacency.
-
Hydroxyl Proton (~4.5-5.5 ppm): Identify a broad singlet integrating to 1H. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl proton signal will disappear due to H/D exchange.
-
Aromatic Region (7.0-7.5 ppm): This region will show a complex pattern of overlapping signals integrating to a total of 4H. Exact assignment of individual aromatic protons requires 2D NMR techniques.
-
-
¹³C NMR Spectrum Analysis:
-
Aliphatic Region (30-70 ppm): Expect two signals. The downfield signal (~62 ppm) is C8, attached to oxygen. The upfield signal (~38 ppm) is the benzylic C7.
-
Aromatic Region (120-155 ppm): Expect up to six signals. The key signal to identify is the broad, low-intensity quaternary carbon attached to boron (C3) at the most downfield position (~145-155 ppm). The other quaternary carbon (C6) will also be sharp but of lower intensity than the protonated carbons.
-
-
Advanced 2D NMR for Unambiguous Assignment:
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most critical 2D experiment. It reveals one-bond correlations between protons and the carbons they are attached to. This will definitively link the ¹H signals at ~3.6 ppm and ~2.7 ppm to the ¹³C signals at ~62 ppm and ~38 ppm, respectively. It will also connect the aromatic proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is the ultimate tool for piecing the structure together. For example, the benzylic protons (H-C7) should show correlations to the aromatic carbons C1, C5, and C6, as well as to C8, confirming the connectivity of the side chain to the ring.
-
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment will show a clear cross-peak between the signals at ~3.6 ppm (H-C8) and ~2.7 ppm (H-C7), confirming their scalar coupling and providing definitive proof of the -CH₂-CH₂- moiety.
-
Conclusion
The structural characterization of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate by ¹H and ¹³C NMR is a systematic process grounded in the fundamental principles of spectroscopy. By combining predictable chemical shift patterns with a robust experimental workflow and the power of 2D correlation experiments, researchers can achieve unambiguous verification of the compound's structure and purity. This guide provides the necessary framework for scientists and drug development professionals to confidently utilize NMR spectroscopy, ensuring the quality and reliability of this essential synthetic reagent in their research endeavors.
References
-
D'Vries, T., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 858-864. Available at: [Link]
-
Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (2013). H NMR Binding Studies of([4]CF3CO2)3 with Various Anions. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts. Available at: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
-
The University of Liverpool Repository. (1991). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
-
Molander, G. A., & Batey, R. A. (2005). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 105(8), 3081-3119. Available at: [Link]
-
Universities Space Research Association. INFRARED SPECTRA OF THE SULFIDE SOLID SOLUTION BETWEEN OLDHAMITE AND NININGERITE (CaS-MgS). Available at: [Link]
-
SpectraBase. Potassium phenyltrifluoroborate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]
-
Chemaxon Docs. NMR Predictor. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for Catalyst Selection in the Cross-Coupling of Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate
Introduction: The Strategic Advantage of Functionalized Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The evolution of this powerful transformation has been marked by the development of novel coupling partners that offer enhanced stability, ease of handling, and unique reactivity profiles. Among these, potassium organotrifluoroborates have emerged as exceptionally valuable reagents. Their crystalline, air- and moisture-stable nature circumvents the challenges associated with the often-unstable corresponding boronic acids.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts for the cross-coupling of a functionally rich substrate: potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. The presence of a primary hydroxyl group on this molecule introduces both a challenge and an opportunity in catalyst system design, necessitating a thoughtful approach to maximize yield and minimize side reactions. We will delve into the mechanistic underpinnings of catalyst choice, present a comparative analysis of effective catalyst systems, and provide a robust, step-by-step protocol for immediate application in the laboratory.
The Critical Role of the Catalyst System: A Mechanistic Perspective
The success of the Suzuki-Miyaura coupling hinges on a palladium-based catalyst system, which typically comprises a palladium precursor and a phosphine ligand. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand directly influences the efficiency of each step.
Potassium organotrifluoroborates do not directly participate in the transmetalation step. Instead, they undergo slow hydrolysis in the presence of a base and water to generate the corresponding boronic acid in situ. This slow-release mechanism maintains a low concentration of the reactive boronic acid, mitigating common side reactions like protodeboronation and homocoupling.
The Influence of the Hydroxyl Group
The 2-hydroxyethyl substituent in our target molecule is a key consideration. While Suzuki-Miyaura reactions are known to tolerate a wide array of functional groups, including alcohols, the hydroxyl group's proximity to the reacting center can be leveraged.[3] Research has shown that a hydroxyl group positioned beta to a boronate can direct palladium-catalyzed cross-coupling, potentially through the formation of a transient palladium alkoxide.[4] This interaction can enhance the rate of transmetalation, a step that is often rate-limiting. Therefore, the selection of a catalyst system that can accommodate or even benefit from this potential intramolecular coordination is crucial for an efficient reaction.
Catalyst System Selection: A Comparative Overview
The choice of the palladium precursor and, more critically, the phosphine ligand, dictates the catalyst's activity, stability, and substrate scope. For the cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, several systems have proven effective for similarly functionalized organotrifluoroborates.
| Catalyst System | Palladium Precursor | Ligand | Key Characteristics & Rationale |
| System A | PdCl₂(dppf)·CH₂Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and versatile catalyst for a wide range of organotrifluoroborates.[5][6][7] The dppf ligand provides good thermal stability and promotes efficient reductive elimination. |
| System B | Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | A cost-effective and readily available system.[3] Often used for less challenging couplings, but can be effective for activated aryl halides. |
| System C | PdCl₂(AtaPhos)₂ | AtaPhos (di-tert-butyl(4-dimethylamino)phenylphosphine) | A highly active catalyst system, particularly for sp³-hybridized organotrifluoroborates.[8] The electron-rich and sterically demanding nature of the AtaPhos ligand facilitates oxidative addition and can suppress side reactions like β-hydride elimination.[8] |
| System D | Pd(OAc)₂ | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | A modern, highly active Buchwald ligand-based system.[2][9] Particularly effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[2][9] |
Recommendation for Initial Screening: For the cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, System A (PdCl₂(dppf)·CH₂Cl₂) and System D (Pd(OAc)₂/RuPhos) are recommended as primary candidates for initial screening. System A is a reliable workhorse for organotrifluoroborate couplings, while System D offers the potential for higher turnover numbers and broader applicability, especially with more challenging coupling partners.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate with an aryl bromide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Materials and Reagents:
-
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
-
Aryl bromide (or other suitable aryl electrophile)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., a mixture of THF and water)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Workflow Diagram:
Detailed Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.2 equivalents), the aryl bromide (1.0 equivalent), cesium carbonate (3.0 equivalents), and the palladium catalyst (e.g., 2-5 mol % PdCl₂(dppf)·CH₂Cl₂).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add degassed tetrahydrofuran (THF) and degassed water in a 4:1 to 9:1 ratio (to achieve a final concentration of the aryl bromide of approximately 0.1-0.2 M).
-
Reaction: Place the reaction vial in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading or switching to a more active catalyst system like Pd(OAc)₂/RuPhos (System D). Ensure that the solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Protodeboronation: The presence of a significant amount of the deboronated starting material (3-(2-hydroxyethyl)benzene) suggests that the hydrolysis of the trifluoroborate is faster than the cross-coupling. This can sometimes be mitigated by using a less polar solvent system or a different base.
-
Homocoupling: The formation of homocoupled products (biaryls from the aryl bromide) can indicate catalyst decomposition. Using more robust ligands like dppf or RuPhos can help to minimize this side reaction.
Conclusion
The cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science research. The presence of the hydroxyl functionality is well-tolerated and may even play a beneficial role in the reaction mechanism. A judicious choice of catalyst, particularly robust systems based on ligands such as dppf or modern biaryl phosphines like RuPhos, is paramount for achieving high yields and purity. The provided protocol serves as a robust starting point for the successful implementation of this important synthetic methodology.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Sues, P. E., & Morken, J. P. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(34), 10031–10034. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(21), 8781–8793. [Link]
-
Molander, G. A., & Cantavella, A. C. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Molecules, 14(12), 5030–5046. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Le, C. M., & Organ, M. G. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis, 2(12), 2675–2678. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. ChemInform, 32(20). [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Osawa, T., & Shimizu, M. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(11), 533. [Link]
-
Osawa, T., & Shimizu, M. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(11), 533. [Link]
-
Savage, S. A., & Dreher, S. D. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 78(13), 6578–6586. [Link]
-
Morken, J. P. (2015). Hydroxyl group‐directed successive diboration and Suzuki‐Miyaura cross‐coupling processes. ResearchGate. [Link]
-
Molander, G. A., & Ito, T. (2001). ChemInform Abstract: Cross‐Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1‐Alkenyl Trifluoromethanesulfonates. ChemInform, 32(20). [Link]
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis using Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
An Application Guide for the Multi-Gram Scale-Up Synthesis of Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical insights for the scale-up synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, a key building block in modern medicinal chemistry and materials science. As a stable, crystalline, and easily handled surrogate for the corresponding boronic acid, this organotrifluoroborate salt is an invaluable reagent for Suzuki-Miyaura cross-coupling reactions.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for a successful and safe scale-up, ensuring both scientific integrity and practical applicability for researchers and process chemists.
Potassium organotrifluoroborates offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, indefinite shelf-life, and a reduced tendency for protodeboronation.[2][3] These properties make them particularly well-suited for applications in complex, multi-step syntheses and for library generation in drug discovery.[1][4] The protocol herein is designed to be a self-validating system, with embedded rationale for each critical operation.
Strategic Overview and Mechanistic Considerations
The synthesis of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a multi-step process that requires careful management of reactive intermediates. The primary challenge lies in the presence of the acidic hydroxyl proton in the 2-hydroxyethyl substituent, which is incompatible with the highly basic organometallic intermediates required for C-B bond formation. Therefore, a protection-deprotection strategy is essential.
The overall synthetic strategy is as follows:
-
Protection: The hydroxyl group of the starting material, 2-(3-bromophenyl)ethan-1-ol, is protected to prevent interference in the subsequent organometallic reaction. A silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation, stability under Grignard conditions, and straightforward removal.
-
Organometallic Formation & Borylation: A Grignard reagent is formed from the protected aryl bromide. This nucleophilic species then reacts with a trialkyl borate (e.g., triisopropyl borate) to generate a boronic ester intermediate. This step must be conducted under strictly anhydrous conditions at low temperatures to manage the exotherm and prevent side reactions.
-
Hydrolysis and Trifluoroborate Salt Formation: The boronic ester is hydrolyzed, and the resulting species is treated directly with an aqueous solution of potassium hydrogen fluoride (KHF₂). This is the key step that forms the robust trifluoroborate salt.[5][6]
-
Deprotection & Isolation: The protecting group is removed under acidic conditions to reveal the target hydroxyl group. The final product is then isolated and purified. Purification of potassium organotrifluoroborates is often straightforward, as they are crystalline solids that can be purified by recrystallization.[7]
Visualizing the Synthesis Workflow
The following diagram outlines the critical steps in the scale-up synthesis.
Caption: High-level workflow for the synthesis of the target potassium trifluoroborate.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[8]
Materials and Equipment
-
Three-neck round-bottom flask (1 L), equipped with a mechanical stirrer, condenser, and temperature probe
-
Addition funnel (250 mL)
-
Heating mantle and ice bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-(3-Bromophenyl)ethan-1-ol | 201.06 | 20.1 g | 100 | 1.0 |
| Imidazole | 68.08 | 8.2 g | 120 | 1.2 |
| tert-Butyldimethylsilyl chloride | 150.72 | 16.6 g | 110 | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Magnesium turnings | 24.31 | 2.67 g | 110 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | catalytic |
| Triisopropyl borate | 188.08 | 20.7 g (24.6 mL) | 110 | 1.1 |
| Potassium hydrogen fluoride (KHF₂) | 78.10 | 31.2 g | 400 | 4.0 |
| Tetrabutylammonium fluoride (TBAF) | - | 110 mL | 110 | 1.1 |
| Acetone | - | As needed | - | - |
| Diethyl Ether | - | As needed | - | - |
Step-by-Step Procedure
Part A: Synthesis of tert-Butyl((2-(3-bromophenyl)ethyl)oxy)dimethylsilane (Protected Intermediate)
-
Setup: Charge a dry 500 mL flask with 2-(3-bromophenyl)ethan-1-ol (1.0 eq) and imidazole (1.2 eq).
-
Dissolution: Add dichloromethane (200 mL) and stir until all solids dissolve.
-
Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of TBDMSCl (1.1 eq) in DCM (50 mL) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Separate the organic layer, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aryl bromide as an oil. This intermediate is typically used without further purification.
Part B: Grignard Formation and Conversion to the Trifluoroborate Salt
-
Grignard Initiation: To a dry 1 L three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a small crystal of iodine.
-
Reagent Addition: Add a solution of the protected aryl bromide from Part A (1.0 eq) in anhydrous THF (150 mL) to the addition funnel. Add ~10% of this solution to the magnesium turnings.
-
Initiation and Reflux: Gently warm the flask to initiate the Grignard formation (indicated by the disappearance of the iodine color and gentle bubbling). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation.
-
Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add triisopropyl borate (1.1 eq) dropwise, keeping the internal temperature below -60 °C. After addition, stir at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Salt Formation: Cool the reaction mixture to 0 °C. In a separate beaker, dissolve KHF₂ (4.0 eq) in water (100 mL). Add the KHF₂ solution to the reaction mixture in portions. A thick white precipitate will form.[2]
-
Stirring: Remove the ice bath and stir the resulting slurry vigorously for 1 hour at room temperature.[2]
Part C: Deprotection and Final Product Isolation
-
Solvent Removal: Remove the THF from the mixture via rotary evaporation.
-
Deprotection: To the remaining aqueous slurry, add a 1M solution of TBAF in THF (1.1 eq). Stir at room temperature for 2-3 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Isolation of Crude Product: Concentrate the mixture by rotary evaporation to remove most of the solvent. This will leave a thick slurry of the crude product and inorganic salts.
-
Purification by Extraction/Recrystallization: Add hot acetone (~200-300 mL) to the solid residue and stir vigorously for 30 minutes to dissolve the organic product.[5] Filter the hot solution to remove insoluble inorganic salts.
-
Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. If needed, slowly add diethyl ether to precipitate the product.[7]
-
Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Results
-
Yield: 65-75%
-
Appearance: White crystalline solid
-
Purity: >95% (by ¹H NMR and LC-MS)
Application in Suzuki-Miyaura Cross-Coupling
The synthesized Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] These reactions are fundamental for constructing biaryl structures prevalent in pharmaceuticals.[4]
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vial, add the aryl halide (1.0 eq), Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.2-1.5 eq), base (e.g., Cs₂CO₃, 3.0 eq), and the palladium catalyst/ligand system.
-
Add the chosen solvent (e.g., THF/H₂O, DME, or n-propanol).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
The diagram below illustrates the generally accepted catalytic cycle for this transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
-
Organometallic Reagents: Grignard reagents are highly reactive, flammable, and react violently with water. All operations must be conducted under a dry, inert atmosphere.
-
Fluoride Salts: Potassium hydrogen fluoride (KHF₂) is toxic and corrosive.[9] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash immediately and thoroughly with water.[9]
-
Solvents: THF, diethyl ether, and acetone are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.
-
Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium organotrifluoroborates: new perspectives in organic synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(13), 2271-2274. [Link]
-
Oreate AI Blog. (2026). Understanding Potassium Fluoride: Safety Data and Handling. [Link]
-
Various Authors. (2022). Recent Advances in Organotrifluoroborates Chemistry. Molecules, 27(15), 4989. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Products from Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate Reactions
Welcome to the technical support center for the purification of reaction products involving Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of biaryl products derived from this versatile reagent. Our focus is on providing practical, field-tested insights and robust protocols to ensure the integrity and purity of your synthesized compounds.
Introduction: The Nature of the Challenge
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is an air- and moisture-stable organotrifluoroborate salt frequently employed in Suzuki-Miyaura cross-coupling reactions.[1][2] Its stability and ease of handling make it an attractive alternative to boronic acids.[2] However, the presence of the polar 2-hydroxyethyl moiety in the final product introduces specific purification challenges. These include increased water solubility of the product and byproducts, potential for hydrogen bonding interactions with stationary phases in chromatography, and the formation of unique side products. This guide will address these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides your desired biaryl product, several other species may be present in your crude mixture. Understanding these is the first step to a successful purification strategy.
-
Homocoupling Products: These are dimers of your starting aryl halide or your organotrifluoroborate. They arise from side reactions in the catalytic cycle.
-
Protodeboronation Product: This is the starting boronic acid precursor to your trifluoroborate salt, formed by the replacement of the boron group with a hydrogen atom. This is more common with boronic acids but can still occur with trifluoroborates under certain conditions.
-
Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and the potassium trifluoroborate salt.
-
Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can persist in the crude product. These can be colored and may interfere with downstream applications.[3]
-
Inorganic Salts: The base used in the reaction (e.g., carbonates, phosphates) and the potassium fluoride byproduct from the trifluoroborate salt will be present.
-
Boric Acid: This is a common byproduct in Suzuki reactions and can complicate purification due to its solubility properties.[4]
Q2: My product seems to be partially soluble in the aqueous layer during work-up. How can I minimize loss?
A2: The hydroxyl group on your product increases its polarity, leading to some water solubility. Here are a few strategies to mitigate product loss during aqueous extraction:
-
Back-Extraction: After the initial extraction with an organic solvent, re-extract the aqueous layer with a fresh portion of the organic solvent. Repeat this process 2-3 times to recover as much product as possible.
-
Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the desired product from any residual water, pushing it into the organic phase.
-
Solvent Choice: While common solvents like ethyl acetate are effective, for more polar products, consider using a more polar extraction solvent like a mixture of ethyl acetate and butanol, or even performing a continuous liquid-liquid extraction for particularly challenging cases.
Q3: I am having difficulty separating my product from a polar impurity by flash chromatography. What can I do?
A3: Co-elution of polar compounds is a common chromatographic challenge. The hydroxyl group in your product can lead to tailing and poor separation on silica gel.
-
Solvent System Modification:
-
Adding a Small Amount of Acid or Base: If your impurity is acidic or basic, adding a small amount (0.1-1%) of acetic acid or triethylamine to your eluent can improve peak shape and separation. For your product, which is neutral, this can help by protonating or deprotonating the interacting sites on the silica gel.
-
Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can provide better resolution than an isocratic elution.
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be a superior alternative. The separation is based on hydrophobicity, and your polar product will elute earlier than non-polar impurities.
-
Alumina: Neutral or basic alumina can be effective for separating compounds that interact strongly with the acidic silica surface.
-
-
Derivatization: In some cases, protecting the hydroxyl group as a less polar ether or ester can significantly improve its chromatographic behavior.[5] This adds extra synthetic steps but can be a powerful strategy for obtaining high purity material.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for resolving them.
Problem 1: Low Yield of Isolated Product
If you are experiencing a low yield after purification, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Persistent Impurities in the Final Product
Even after chromatography, you might find your product is not pure. The following decision tree can guide your next steps:
Caption: Decision tree for handling persistent impurities.
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is a starting point for the initial purification of your reaction mixture.
-
Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Separate Layers: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Back-Extract: Extract the aqueous layer with two additional portions of ethyl acetate.
-
Combine Organic Layers: Combine all organic extracts.
-
Wash: Wash the combined organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (if an acid was used in the reaction or to remove acidic impurities)
-
Brine
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying the crude product on silica gel.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elute: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexanes/ethyl acetate 1:1 or even pure ethyl acetate).
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.
| Parameter | Recommendation for Polar Products | Rationale |
| Stationary Phase | Silica Gel (default), C18 Silica (reverse-phase), Alumina | The hydroxyl group can lead to strong interactions with silica. Reverse-phase or alumina may offer better separation. |
| Eluent System | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A more polar eluent system is often required. A shallow gradient is recommended. |
| Additives | 0.1-1% Acetic Acid or Triethylamine | Can improve peak shape by mitigating strong interactions with the stationary phase. |
Protocol 3: Recrystallization
If your product is a solid, recrystallization can be a highly effective final purification step.[6]
-
Choose a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for biaryl alcohols include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.
-
Dissolve the Solid: In a flask, add a minimal amount of the hot solvent to your impure solid until it just dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Induce Further Crystallization: Cool the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry: Dry the crystals under vacuum to remove any residual solvent.
Purity Assessment
It is crucial to accurately assess the purity of your final product. A combination of analytical techniques is recommended.
| Analytical Technique | Information Provided | Considerations for Hydroxylated Biaryls |
| ¹H and ¹³C NMR | Structural confirmation and detection of proton- and carbon-containing impurities. | The hydroxyl proton may be a broad singlet and its chemical shift can vary. |
| LC-MS | Molecular weight confirmation and detection of non-volatile impurities. | Can be used to track the disappearance of starting materials and the appearance of the product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment.[1] | A reverse-phase C18 column is often suitable. The hydroxyl group will affect the retention time.[1] |
| Elemental Analysis | Confirms the elemental composition of the compound. | Provides a high degree of confidence in the purity and identity of the compound. |
Concluding Remarks
The purification of products from reactions involving Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate requires a thoughtful approach that considers the inherent polarity of the target molecule. By anticipating common impurities, optimizing work-up and chromatographic conditions, and employing appropriate analytical techniques, researchers can consistently obtain high-purity materials for their downstream applications. This guide serves as a starting point, and as with any chemical synthesis, careful observation and methodical optimization are key to success.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
He, Z., Song, F., Sun, H., & Huang, Y. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(6), 2235–2239. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- A comparative guide to analytical methods for purity analysis of methyl 4-boronobenzoate. (2025). BenchChem.
-
Nerz-Stormes, M. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2025). ResearchGate.
-
Yan, L., et al. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 72(20), 7787-7790. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate in Catalysis
Welcome to the technical support center for Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and understand the causality behind experimental choices, ensuring the integrity and success of your experiments.
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is valued for its stability to air and moisture, offering a significant advantage over more sensitive boronic acids.[1][2] However, like any reagent, its performance can be affected by various factors leading to side reactions. This guide will address the most common challenges in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of a Byproduct with a Mass Corresponding to the Starting Arene.
Question: My Suzuki-Miyaura reaction with Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is giving a low yield of the desired product. I'm also observing a significant amount of the corresponding arene (benzene with a 2-hydroxyethyl group at the 3-position) as a byproduct. What is happening and how can I fix it?
Answer: This is a classic case of protodeboronation , a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] While potassium organotrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, they are not immune.[1][2] The reaction proceeds through the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is more susceptible to this side reaction, especially under basic conditions.[4][5][6]
Causality and Mechanistic Insight:
The trifluoroborate salt acts as a stable precursor, slowly releasing the active boronic acid in the reaction mixture.[4][5][7] If the rate of hydrolysis is not well-matched with the rate of the catalytic cycle, the boronic acid can accumulate and undergo protodeboronation. This process is often accelerated by high temperatures and prolonged reaction times.
Troubleshooting Flowchart for Protodeboronation
Caption: A step-by-step approach to mitigating protodeboronation.
Detailed Troubleshooting Protocol:
-
Optimize the Base: Strong bases can accelerate the hydrolysis of the trifluoroborate and subsequent protodeboronation.
-
Action: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or even KF.[8] The choice of base can significantly influence the equilibrium between the trifluoroborate and the boronic acid.
-
-
Control the Temperature: Higher temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.
-
Action: Try running the reaction at a lower temperature. For example, if the reaction is being run at 100 °C, attempt it at 80 °C or even 60 °C and monitor the progress.
-
-
Minimize Reaction Time: Prolonged exposure to the reaction conditions can lead to degradation of the starting material.
-
Action: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
-
Consider Anhydrous Conditions: Although water is often used in Suzuki reactions, it is the source of the proton for protodeboronation.
-
Action: While challenging with trifluoroborates which require some water for hydrolysis to the active species, minimizing the amount of water or using a carefully dried solvent can sometimes help. Some modern protocols even allow for anhydrous Suzuki couplings.
-
| Parameter | Standard Condition | Recommended Modification for Protodeboronation |
| Base | Strong (e.g., NaOH, KOH) | Milder (e.g., K₂CO₃, Cs₂CO₃, KF) |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C) |
| Reaction Time | Prolonged (>12 h) | Monitored and minimized |
| Solvent | Aqueous mixtures | Minimal water or anhydrous |
Issue 2: Formation of a Symmetrical Biaryl Byproduct.
Question: My reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. How can I suppress this side reaction?
Answer: The formation of a symmetrical biaryl is due to a homocoupling reaction. This side reaction is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[9] The slow release of the boronic acid from the trifluoroborate is known to help minimize homocoupling.[4][5]
Causality and Mechanistic Insight:
Homocoupling can occur through several pathways. One common mechanism involves the reaction of two molecules of the organoboron compound with a Pd(II) species.[9] This is particularly problematic if the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[10]
Catalytic Cycle and Homocoupling Side Reaction
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming Reactivity Challenges with Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate
Welcome to the technical support center for Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile yet sometimes reluctant coupling partner. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve successful outcomes in your cross-coupling experiments.
Understanding the Challenge: Why Can Reactivity Be Low?
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is an air- and moisture-stable organoboron reagent, offering significant advantages over traditional boronic acids in terms of handling and storage.[1] However, its unique structure presents specific hurdles in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
The primary reasons for its low reactivity are twofold:
-
Electronic Effects: The (2-hydroxyethyl)phenyl group is electron-rich. Electron-donating groups on the arylboron reagent can decrease its reactivity by making the transmetalation step of the catalytic cycle less favorable.[2]
-
Functional Group Interference: The free hydroxyl group (-OH) can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. It can also interact with the base, complicating the reaction environment.
This guide will walk you through a logical, step-by-step process to diagnose and resolve these issues.
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Low to No Product Yield
This is the most common issue. If you are observing a significant amount of unreacted starting materials, consider the following optimization strategies.
Q: My reaction with Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is not proceeding, or the yield is very low. What is the first thing I should check?
A: The first step is to ensure the fundamental components of your Suzuki-Miyaura reaction are correctly chosen and handled. The activation of the trifluoroborate to the catalytically active boronic acid is a critical step that requires a base.[3]
-
Initial Checklist:
-
Inert Atmosphere: Have you thoroughly degassed your solvent and reaction vessel and maintained an inert atmosphere (e.g., argon or nitrogen)? Oxygen can lead to the oxidative homocoupling of your boronic acid, a common side reaction.[4]
-
Reagent Quality: Are your palladium catalyst, ligands, and base of high purity and handled under appropriate conditions?
-
Solvent Purity: Are you using anhydrous solvents? While some water is often necessary for the hydrolysis of the trifluoroborate, excess water can be detrimental.
-
Q: I've confirmed my basic setup is correct. What specific reaction parameters should I adjust to improve the yield?
A: Given the electron-rich nature of your substrate, a systematic optimization of the catalyst system, base, and solvent is crucial.
Caption: Systematic workflow for troubleshooting low yields.
FAQs: Deep Dive into Reaction Components
Catalyst and Ligand Selection
Q: What is the best palladium catalyst and ligand combination for an electron-rich aryltrifluoroborate like mine?
A: Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging substrates. For electron-rich systems, the oxidative addition step is often rate-limiting.[2] Therefore, you need a catalyst system that can facilitate this step.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[5][6] These ligands stabilize the palladium center and promote oxidative addition. Consider using:
-
Buchwald Ligands: SPhos, XPhos, or RuPhos are excellent choices for coupling electron-rich partners.
-
-
Recommended Palladium Precursors:
-
Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices when used in combination with the appropriate ligand.
-
| Ligand Type | Example | Key Advantage |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent for electron-rich and sterically hindered substrates. |
| Trialkylphosphines | PCy₃ | Highly electron-donating, promotes oxidative addition. |
Base Selection
Q: Which base should I use, and how does it impact the reaction?
A: The base plays a crucial role in the Suzuki-Miyaura reaction. It facilitates the formation of the boronate "ate" complex, which is more nucleophilic and readily undergoes transmetalation.[7] For your substrate, the choice of base is particularly important due to the presence of the hydroxyl group.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are generally good starting points. Cs₂CO₃ is more soluble in organic solvents and can be more effective.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective for difficult couplings. It's crucial to use it with a small amount of water if the reaction is run in an otherwise anhydrous solvent.[8]
-
-
Considerations for the Hydroxyl Group:
-
Strong bases like NaOH or KOH could deprotonate the hydroxyl group, which might lead to catalyst inhibition or side reactions. It is generally advisable to start with weaker inorganic bases.
-
Solvent System
Q: What is the ideal solvent system for this reaction?
A: A mixture of an organic solvent and water is typically required for the hydrolysis of the trifluoroborate salt to the active boronic acid.
-
Common Solvent Systems:
-
Toluene/Water or Dioxane/Water: These are standard solvent systems for Suzuki-Miyaura reactions. A ratio of 4:1 or 5:1 (organic:water) is a good starting point.
-
THF/Water: Also a viable option, particularly with Cs₂CO₃ as the base.
-
Issue 2: Protodeboronation (Loss of Boron Group)
Q: I am observing the formation of 3-(2-hydroxyethyl)benzene as a major byproduct. What is causing this?
A: This is a classic case of protodeboronation, where the aryl-boron bond is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol). This is a common side reaction, especially with electron-rich arylboronic acids.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH, switch to K₂CO₃ or K₃PO₄.
-
Control Water Content: While some water is necessary, excess water can promote protodeboronation. Try reducing the amount of water in your solvent system.
-
Increase Reaction Rate: Sometimes, if the desired coupling is slow, side reactions like protodeboronation become more prominent. Optimizing the catalyst system to accelerate the productive catalytic cycle can help.
Experimental Protocols
Protocol 1: General Screening Conditions for Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
This protocol provides a robust starting point for your optimization efforts.
-
Reaction Setup:
-
To an oven-dried reaction vial, add Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.2 eq.), your aryl halide (1.0 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Add a magnetic stir bar.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst Preparation (Pre-mixed):
-
In a separate glovebox or under an inert atmosphere, mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Execution:
-
Add the pre-mixed catalyst to the reaction vial.
-
Add the degassed solvent system (e.g., Toluene/Water 5:1) via syringe.
-
Place the reaction in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Visualizing the Catalytic Cycle and Challenges
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. wwjmrd.com [wwjmrd.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate
Welcome to the technical support center for the application of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction temperature and other critical parameters to ensure successful and reproducible outcomes. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to address common challenges.
Troubleshooting Guide: Temperature Optimization
Optimizing the reaction temperature is a critical step in maximizing the yield and purity of your coupled product. Temperature influences reaction kinetics, catalyst stability, and the prevalence of side reactions. This guide provides a systematic approach to troubleshooting common temperature-related issues.
Q1: My reaction is showing low or no conversion. Should I increase the temperature?
A1: While low conversion can be a sign of insufficient thermal energy, indiscriminately increasing the temperature is not always the best solution. Before adjusting the heat, consider the following:
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Causality: The primary role of temperature is to provide the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. However, an inactive catalyst or improper reaction setup will not be resolved by heat alone.
-
Initial Checks:
-
Degassing: Ensure that the solvent and reagents have been thoroughly degassed. Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst.[1]
-
Reagent Stoichiometry: Verify the stoichiometry of your reagents. Potassium organotrifluoroborates are less prone to protodeboronation than their boronic acid counterparts, allowing for near-stoichiometric use.[2][3] However, ensure your aryl halide is the limiting reagent.
-
Catalyst and Ligand Integrity: Confirm the activity of your palladium source and the purity of your ligand.
-
Base Selection: The choice and amount of base are crucial. Common bases for trifluoroborate couplings include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and various amines like triethylamine (Et₃N) or t-butylamine (t-BuNH₂).[1][4] The base's strength and solubility can be temperature-dependent.
-
-
Systematic Temperature Increase: If the above factors are ruled out, a stepwise increase in temperature is a logical next step.
-
Starting Point: A common starting temperature for Suzuki-Miyaura reactions with aryltrifluoroborates is around 80-85 °C.[2][5][6]
-
Incremental Increase: Increase the temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.
-
Solvent Boiling Point: Be mindful of the boiling point of your solvent system. For instance, a common solvent mixture is isopropanol/water, which allows for reflux temperatures.[1] For higher temperatures, solvents like dioxane or toluene may be necessary.[7]
-
Q2: I'm observing significant byproduct formation, including homocoupling and protodeboronation. How can I adjust the temperature to minimize these?
A2: The formation of byproducts is often a sign that the reaction temperature is too high, leading to catalyst decomposition or undesired side reactions.
-
Understanding the Side Reactions:
-
Homocoupling: This occurs when two molecules of the aryl halide or two molecules of the organoboron compound couple with each other. It can be promoted by high temperatures and certain catalyst systems.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of an arene byproduct. While potassium organotrifluoroborates are more stable than boronic acids, this can still occur, especially at elevated temperatures in protic solvents.[2][8] The presence of the acidic hydroxyl group on your substrate could potentially contribute to this, although the trifluoroborate form offers significant protection.
-
-
Temperature Reduction Strategy:
-
Optimal Temperature Window: Many Suzuki-Miyaura reactions have an optimal temperature window. For some alkoxy-substituted trifluoroborates, lowering the temperature from 100 °C to 85 °C has been shown to improve yields by reducing byproduct formation.[5]
-
Screening: Conduct a temperature screening experiment, for example, at 70 °C, 85 °C, and 100 °C, to identify the temperature that provides the best balance between reaction rate and selectivity.
-
-
Other Mitigating Factors:
-
Catalyst Choice: Some catalyst systems are more prone to side reactions at high temperatures. Consider screening different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands.
-
Reaction Time: A higher temperature may lead to a faster reaction, but if it also increases byproduct formation, a lower temperature for a longer duration might be optimal.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate?
A1: A recommended starting point is 80-85 °C .[2][5][6] This temperature range is often sufficient to promote the reaction without causing significant degradation of the reagents or catalyst. From here, you can optimize by increasing or decreasing the temperature based on your initial results.
Q2: How does the hydroxyethyl group on my trifluoroborate affect the optimal reaction temperature?
A2: The hydroxyethyl group is a relatively robust functional group that is generally well-tolerated in Suzuki-Miyaura couplings.[1] Its primary influence is on the overall polarity and solubility of the starting material. The free hydroxyl group is acidic and could potentially interact with the base or the catalyst. However, it is unlikely to require a drastic deviation from standard temperature protocols. If you suspect intramolecular reactions or degradation, a lower temperature (e.g., 70-80 °C) for a longer period might be beneficial.
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave-assisted heating can be an excellent method for rapidly screening reaction conditions, including temperature. Microwave heating allows for rapid and uniform heating to the target temperature, which can significantly reduce reaction times. A typical starting point for microwave synthesis would be 100-120 °C for 10-30 minutes.
Q4: My reaction works well at a small scale, but the yield drops upon scale-up. Could this be a temperature issue?
A4: Yes, this is a common issue related to heat transfer. In larger reaction vessels, achieving uniform heating is more challenging. The surface-area-to-volume ratio decreases, which can lead to temperature gradients within the reaction mixture.
-
Troubleshooting:
-
Stirring: Ensure vigorous and efficient stirring to promote even heat distribution.
-
Heating Mantle/Oil Bath: Use a heating mantle or oil bath that provides uniform heating to the reaction vessel.
-
Internal Thermometer: For larger scale reactions, use an internal thermometer to monitor the actual temperature of the reaction mixture, rather than relying on the setpoint of the heating device.
-
Re-optimization: You may need to slightly adjust the set temperature on a larger scale to achieve the same internal reaction temperature that was optimal at a small scale.
-
Experimental Protocols & Data
Table 1: General Temperature Guidelines for Suzuki-Miyaura Coupling of Aryltrifluoroborates
| Catalyst System (Example) | Solvent System | Base | Temperature Range (°C) | Notes |
| PdCl₂(dppf) | i-PrOH / H₂O | t-BuNH₂ or Cs₂CO₃ | Reflux (~80-90 °C) | A robust starting point for many aryltrifluoroborates.[1] |
| Pd(OAc)₂ / RuPhos | Ethanol | Na₂CO₃ | 85 °C | Effective for heteroaryltrifluoroborates, demonstrating that high temperatures are not always needed.[2][3] |
| Pd(OAc)₂ / PPh₃ | Toluene / H₂O | K₃PO₄ | 80-100 °C | A common system for a variety of substrates.[6] |
| PdCl₂ / PPh₃ | THF / H₂O | Cs₂CO₃ | Reflux (~66 °C) | Effective for vinyltrifluoroborates, indicating milder conditions can be sufficient.[4] |
Step-by-Step Protocol: Temperature Screening Experiment
-
Setup: In parallel reaction vials, add the aryl halide (1.0 equiv), potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.1-1.2 equiv), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and ligand (e.g., 4 mol% SPhos).
-
Base and Solvent: Add the chosen base (e.g., 2-3 equiv K₂CO₃) to each vial, followed by the degassed solvent system (e.g., dioxane/water 4:1).
-
Degassing: Seal the vials and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heating: Place the vials in separate heating blocks or a parallel synthesis setup at different temperatures (e.g., 75 °C, 90 °C, 105 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or TLC to determine conversion and byproduct formation.
-
Analysis: Continue monitoring at regular intervals until the reaction with the best profile (highest conversion, lowest byproducts) reaches completion. This will identify your optimal temperature.
Logical Workflow for Temperature Troubleshooting
Below is a diagram illustrating the decision-making process for optimizing reaction temperature.
Caption: Troubleshooting workflow for temperature optimization.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 11(13), 2852–2855. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3891–3895. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240–9261. [Link]
-
Molander, G. A., & Gormis, E. (2007). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 9(12), 2247–2250. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 693-699. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Ito, T. (2001). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 34(5), 359-367. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique advantages of organotrifluoroborates in their synthetic campaigns. Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a valuable reagent, offering enhanced stability compared to its corresponding boronic acid.[1][2] However, its effective use requires a nuanced understanding of the reaction mechanism, particularly its activation pathway. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common experimental challenges.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental principles governing the use of your specific organotrifluoroborate reagent.
Q1: Why should I use Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate instead of the corresponding boronic acid?
A1: The primary advantage lies in stability. Organotrifluoroborates are tetracoordinate boron species, which makes them significantly more resistant to degradation pathways like protodeboronation that can plague boronic acids, especially during storage or under prolonged reaction conditions.[1][3] This stability offers several practical benefits:
-
Shelf-Life: Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is a crystalline, bench-stable solid that can be stored indefinitely without special precautions.[1]
-
Stoichiometric Precision: Unlike boronic acids, which can exist as mixtures of monomers and cyclic boroxine anhydrides, organotrifluoroborates are well-defined monomeric salts, allowing for more precise stoichiometric control in your reactions.[1][4]
-
Controlled Release: The trifluoroborate acts as a precursor that slowly hydrolyzes in situ to generate the active boronic acid.[5][6] This slow release keeps the concentration of the reactive boronic acid low, minimizing undesirable side reactions such as oxidative homocoupling.[6]
Q2: How is the trifluoroborate "activated" in the reaction? Is water necessary?
A2: Activation is not just recommended; it is mechanically essential. The tetracoordinate trifluoroborate salt, [ArBF₃]K, is not the active species in the transmetalation step of the Suzuki cycle. It must first undergo hydrolysis to form the corresponding boronic acid, ArB(OH)₂, or a related boronate species.[5][7]
This hydrolysis is the crucial activation step and is why a protic solvent system, typically including water, is required.[8] Running the reaction under strictly anhydrous conditions will likely result in failure, as the necessary boronic acid cannot be generated.[9] The rate of this hydrolysis must be appropriately geared to the rate of the catalytic turnover to achieve optimal results.[6]
Q3: Can the free hydroxyl group on my Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate interfere with the reaction?
A3: Yes, the presence of the 2-hydroxyethyl moiety is a critical consideration. While this group enhances solubility in polar solvents, its protic nature can influence the reaction in several ways:
-
Base Consumption: The hydroxyl proton is acidic and will be deprotonated by the strong bases used in the reaction. You must ensure your base loading accounts for this, in addition to its primary role in the catalytic cycle.
-
Potential Chelation: The resulting alkoxide could potentially coordinate to the palladium center, which may alter the catalyst's reactivity or stability.
-
Structural Stabilization: X-ray crystallographic studies on similar alkoxyethyltrifluoroborates have shown that the potassium cation can bridge the oxygen and a fluorine atom, which rigidifies and stabilizes the molecule.[10] This inherent stability might affect the rate of hydrolysis and subsequent entry into the catalytic cycle.
Section 2: The Troubleshooting Workflow: From Failed Reaction to Solution
When a reaction yields an unsatisfactory result, a systematic approach is the most efficient path to a solution. The following workflow provides a logical diagnostic sequence.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Section 3: Deep Dive into Reaction Parameters
This section provides detailed answers to common problems organized by reaction component.
The Trifluoroborate Reagent
Q4: My reaction has stalled, and I recover mostly starting materials. Could slow hydrolysis of the trifluoroborate be the problem?
A4: Yes, this is a very common issue. The stability of the B-F bonds can sometimes make the requisite hydrolysis too slow under standard conditions.[6] If you suspect inefficient generation of the active boronic acid, consider the following:
-
Increase Water Content: Modestly increase the proportion of water in your solvent system (e.g., from 10:1 to 5:1 organic/water). This can accelerate the hydrolysis equilibrium.[8]
-
Change the Base: A stronger base or a more soluble one can promote hydrolysis. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or phosphate (K₃PO₄) for this reason.[11]
-
Increase Temperature: Raising the reaction temperature will increase the rate of all steps, including hydrolysis.
Q5: I am observing significant protodeboronation of my trifluoroborate reagent (i.e., it's being replaced by a hydrogen atom). How can I prevent this?
A5: While organotrifluoroborates are more robust than boronic acids, protodeboronation can still occur, especially with electron-deficient systems or at high temperatures.[1] This indicates that the desired cross-coupling is slow relative to the undesired protonolysis of the C-B bond.
-
Use a More Active Catalyst System: The goal is to accelerate the catalytic cycle so that the generated boronic acid is consumed in the transmetalation step faster than it can be protonated. Switch to a more electron-rich and bulky ligand (see Table 1) to speed up the oxidative addition and reductive elimination steps.[12]
-
Milder Base: If your substrate can tolerate it, a very strong base might accelerate protonolysis. Switching from Cs₂CO₃ to K₃PO₄ or K₂CO₃ could help, but be mindful of the potential trade-off with the hydrolysis rate (see Q4).
-
Lower Temperature: If the catalyst system is sufficiently active, lowering the reaction temperature can disfavor the higher-activation-energy side reaction of protodeboronation.
The Palladium Catalyst & Ligand
Q6: My reaction turned black immediately, and I got no product. Is my catalyst dead?
A6: The formation of palladium black (finely divided Pd(0) metal) is a common mode of catalyst deactivation. However, a color change to dark brown or black is normal for many active Suzuki reactions and does not automatically signify failure.[9] The critical factor is whether the catalyst precipitates before the reaction is complete. Premature precipitation is often caused by:
-
Oxygen Contamination: Failure to properly degas solvents and maintain an inert atmosphere is the most common cause. The active Pd(0) species is readily oxidized.[8]
-
Ligand Degradation: Some phosphine ligands can be unstable at high temperatures or in the presence of certain functional groups.
-
Sub-optimal Ligand-to-Metal Ratio: Too little ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A Pd:Ligand ratio of 1:2 to 1:4 is a good starting point for many systems.
Q7: How do I choose the right catalyst and ligand for my coupling partner?
A7: The choice is dictated primarily by the reactivity of your electrophile (aryl/heteroaryl halide or triflate). More challenging electrophiles, like aryl chlorides, require more sophisticated, electron-rich, and sterically bulky ligands to promote the difficult oxidative addition step.[12]
Table 1: Recommended Catalyst Systems for Different Electrophiles
| Electrophile Class | Reactivity | Recommended Pd Source | Recommended Ligand(s) | Typical Loading (mol%) | Citation(s) |
| Aryl Iodides | High | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, dppf | 1-3 | [13] |
| Aryl Bromides | Medium | Pd(OAc)₂, PdCl₂(dppf) | dppf, RuPhos, SPhos | 2-5 | [14] |
| Aryl Chlorides | Low | Pd(OAc)₂, Pd₂(dba)₃ | RuPhos, XPhos, SPhos | 2-5 | [12][15] |
| Aryl Triflates/Mesylates | Medium-Low | Pd(OAc)₂ | SPhos, CM-phos | 2-5 | [16] |
| Heteroaryl Halides | Varies | Pd(OAc)₂, PdCl₂(dppf) | XPhos, CataXCium A | 2-5 | [12] |
Note: This table provides general starting points. Optimization is often required for specific substrate combinations.
The Base & Solvent
Q8: I am seeing no reaction. Is my base/solvent combination incorrect?
A8: Absolutely. The base and solvent work in concert and are critical for success. The base must be strong enough to facilitate the transmetalation step, while the solvent must enable both the hydrolysis of the trifluoroborate and solubilize all components.
-
Insoluble Base: If you are using K₃PO₄, it is crucial that it is finely powdered and that there is sufficient water present to facilitate its activity.[9] In some cases, anhydrous couplings with K₃PO₄ require a small, stoichiometric amount of water to function.[9]
-
Wrong Solvent Polarity: A purely non-polar solvent like toluene will not facilitate the necessary hydrolysis of the trifluoroborate. Conversely, a highly polar protic solvent may lead to solubility issues for non-polar coupling partners. A mixed solvent system is almost always required.[8]
Table 2: Common Base and Solvent Combinations
| Base | Typical Solvents | Strengths | Weaknesses | Citation(s) |
| Cs₂CO₃ | THF/H₂O, Dioxane/H₂O | High reactivity, good for challenging couplings. | Expensive, highly basic. | [11] |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Moderately strong, widely applicable. | Can be slow, requires fine powder. | [9] |
| K₂CO₃ | Toluene/EtOH/H₂O, THF/H₂O | Inexpensive, good general-purpose base. | May not be strong enough for all systems. | [14] |
| Et₃N | i-PrOH/H₂O | Good for some alkenyl trifluoroborates. | Can act as a ligand, may not be strong enough. | [8] |
| KF | DMF, Toluene/H₂O | Very mild, good for base-sensitive functional groups. | Often results in slower reaction rates. | [17][18] |
Section 4: The Suzuki Catalytic Cycle with Organotrifluoroborates
Understanding the mechanism is key to rational troubleshooting. The cycle involves the slow release of the active boronic acid, which then participates in the canonical Suzuki-Miyaura pathway.
Caption: The Suzuki cycle, highlighting the essential off-cycle hydrolysis of the trifluoroborate.
Section 5: Experimental Protocols
Protocol 1: General Procedure for a Test Reaction
This protocol provides a robust starting point for coupling Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate with an aryl bromide.
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.2 eq), the aryl bromide (1.0 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4.4 mol%). Add this catalyst mixture to the reaction vial.
-
Atmosphere Inerting: Seal the vial with a septum cap. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Through the septum, add degassed solvent. A 5:1 mixture of dioxane and water is a reliable starting point. Ensure solvents are thoroughly degassed via sparging with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the designated reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online Forum]. Available at: [Link]
-
Molander, G. A., & Gormis, E. (2007). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters, 9(12), 2353–2356. Available at: [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron letters, 49(52), 7436–7439. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 74(13), 4893–4899. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Molander, G. A., & Cantavella, A. C. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(32), 5834–5853. Available at: [Link]
-
Wang, D., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1364-1370. Available at: [Link]
-
Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 10(1), 113–116. Available at: [Link]
-
Molander, G. A., & Ritter, T. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(33). Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 73(14), 5589–5591. Available at: [Link]
-
Cox, P. A., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Chemical science, 3(7), 2162-2168. Available at: [Link]
-
Chessa, S., & Solinas, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 149. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(38), 9479-9482. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Israel Journal of Chemistry, 52(8-9), 684-699. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 3(3), 393–396. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
Sources
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- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
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- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
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- 18. Suzuki Coupling [organic-chemistry.org]
Minimizing homocoupling in reactions with Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
Technical Support Center: Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
A Guide to Successful Suzuki-Miyaura Coupling and Minimizing Homocoupling
Welcome to the technical support center for Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your experiments and minimize unwanted side reactions, particularly homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate over the corresponding boronic acid?
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate offers several significant advantages over its boronic acid counterpart. As tetracoordinate boron species, organotrifluoroborates exhibit enhanced stability, making them resistant to air and moisture.[1] This allows for easier handling and storage without special precautions.[2]
From a reactivity standpoint, the key advantage is the slow, controlled release of the active boronic acid in situ under the reaction conditions.[3][4] This slow release maintains a low concentration of the reactive boronic acid throughout the reaction, which is crucial for minimizing common side reactions such as oxidative homocoupling and protodeboronation.[4][5]
Q2: What is the role of the base in reactions with potassium organotrifluoroborates?
The base plays a dual, critical role in Suzuki-Miyaura reactions involving potassium organotrifluoroborates.
-
Hydrolysis of the Trifluoroborate: The primary role of the base is to facilitate the hydrolysis of the trifluoroborate salt to the corresponding boronic acid. This is the active species that participates in the catalytic cycle.[5] The rate of this hydrolysis is a key factor in the success of the reaction.
-
Activation for Transmetalation: The base also activates the boronic acid for the transmetalation step, which is often the rate-determining step of the catalytic cycle.[6][7] It is generally accepted that the base promotes the formation of a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then transfers its organic group to the palladium center.[6]
Q3: How does the 2-hydroxyethyl functional group on the phenyl ring affect the reaction?
The 2-hydroxyethyl group is generally well-tolerated in Suzuki-Miyaura couplings.[8] However, the hydroxyl group can potentially influence the reaction in several ways:
-
Solubility: It may alter the solubility of the organotrifluoroborate in the chosen solvent system.
-
Directing Group Effect: In some contexts, a hydroxyl group can act as a directing group, coordinating to the palladium center and influencing the rate and selectivity of the reaction. This is thought to occur through the formation of a transient palladium alkoxide.[9] While the positioning of the hydroxyl group in Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate makes a strong intramolecular directing effect less likely compared to ortho-substituted phenols, its presence should be considered when optimizing reaction conditions.
-
Protection: If side reactions involving the hydroxyl group are suspected (e.g., undesired coordination or reaction with a very strong base), it can be protected as a silyl ether or another suitable protecting group.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the organoboron reagent is one of the most common side reactions in Suzuki-Miyaura coupling, leading to the formation of a biaryl dimer (in this case, 3,3'-bis(2-hydroxyethyl)-1,1'-biphenyl). This not only consumes the starting material but can also complicate purification. The primary culprit behind homocoupling is the presence of Pd(II) species and oxygen.
Issue 1: Significant formation of the homocoupled biaryl product is observed.
This is a classic issue in Suzuki-Miyaura reactions. The underlying cause is often related to the palladium catalyst's oxidation state and the presence of oxygen.
Root Causes and Corrective Actions:
-
Presence of Oxygen: Oxygen can promote the palladium(II)-mediated homocoupling of boronic acids.[10] It can also lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.
-
Protocol 1: Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes. Alternatively, a freeze-pump-thaw technique (typically three cycles) can be employed for more sensitive reactions.
-
-
Inefficient Reduction of Pd(II) Precatalyst: Many common palladium precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species to initiate the cross-coupling catalytic cycle. If this reduction is slow or incomplete, the remaining Pd(II) can catalyze homocoupling.
-
Corrective Action 1: Choice of Precatalyst: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern pre-catalysts are designed for efficient in situ reduction.
-
Corrective Action 2: Addition of a Mild Reductant: The inclusion of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the primary catalytic cycle.
-
-
High Concentration of Boronic Acid: Even with the slow-release nature of the trifluoroborate, if the rate of hydrolysis significantly outpaces the rate of cross-coupling, the concentration of the boronic acid can build up, increasing the likelihood of homocoupling.
-
Corrective Action: Adjust Reaction Parameters:
-
Base: Use a weaker base or a less soluble base to slow down the hydrolysis of the trifluoroborate.
-
Temperature: Lowering the reaction temperature can sometimes slow the rate of homocoupling more than the rate of the desired cross-coupling.
-
-
Below is a diagram illustrating the competing pathways of cross-coupling and homocoupling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. chembites.org [chembites.org]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate
Welcome to the technical support guide for the purification of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this versatile organotrifluoroborate.
Introduction
Potassium organotrifluoroborates are valued in organic synthesis for their stability and utility in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Unlike their boronic acid counterparts, which can be challenging to handle due to dehydration to boroxines, organotrifluoroborates are typically crystalline, air- and moisture-stable solids.[1][2] The purification of these reagents is crucial for the success of subsequent reactions.
The presence of a 2-hydroxyethyl functional group in Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate introduces a polar moiety that influences its solubility profile, making the selection of an appropriate recrystallization solvent system critical. This guide will provide a detailed exploration of recrystallization techniques tailored to this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate?
A1: Common impurities include inorganic salts from the synthesis, such as potassium fluoride (KF), potassium bifluoride (KHF₂), and potassium tetrafluoroborate (KBF₄).[3] If the compound was synthesized from a boronate ester, residual diols like pinacol may also be present.
Q2: What is the general solubility profile of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate?
A2: Potassium organotrifluoroborates are generally soluble in polar solvents such as acetone, acetonitrile, methanol, DMF, and DMSO.[3] They exhibit low solubility in nonpolar organic solvents like diethyl ether and hydrocarbons.[3] The hydroxyl group in your compound will likely enhance its solubility in protic solvents like methanol and water.
Q3: Can I use water for the recrystallization?
A3: While some organotrifluoroborates can be recrystallized from water, the high polarity of your compound due to the hydroxyl group might lead to high solubility in water, potentially resulting in poor recovery.[3] A mixed solvent system or a solvent in which the compound is sparingly soluble at room temperature but soluble when heated is generally preferred.
Q4: How can I confirm the purity of my recrystallized product?
A4: The purity of potassium organotrifluoroborates can be effectively assessed using ¹⁹F NMR spectroscopy.[3] ¹H and ¹³C NMR can also be used to confirm the structure and absence of organic impurities.
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile/Diethyl Ether
This is a widely applicable method for the purification of potassium organotrifluoroborates.[3][4]
-
Dissolution: In a clean, dry flask, dissolve the crude Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate in the minimum amount of hot acetonitrile. The solution may need to be heated to reflux to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities (e.g., inorganic salts) are observed, perform a hot filtration through a pre-heated funnel with a small plug of cotton or filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize recovery, the flask can be placed in an ice bath or refrigerator for several hours.
-
Precipitation of Remaining Product: To the cold suspension, slowly add diethyl ether until no further precipitation is observed. Diethyl ether acts as an anti-solvent, reducing the solubility of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Recrystallization from Acetone/Diethyl Ether
This method is an alternative to Protocol 1, using acetone as the primary solvent.[3][4]
-
Dissolution: Dissolve the crude product in the minimum volume of hot acetone.
-
Hot Filtration (Optional): If necessary, perform a hot filtration to remove insoluble inorganic salts.
-
Crystallization: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Anti-Solvent Addition: Slowly add diethyl ether to the cold mixture to precipitate the maximum amount of product.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with cold diethyl ether.
-
Drying: Dry the crystals under high vacuum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oily Residue Instead of Crystals | 1. Presence of impurities inhibiting crystallization. 2. The compound is too soluble in the chosen solvent. 3. Cooling was too rapid. | 1. Try a different solvent system. Consider a solvent in which the compound has lower solubility. 2. Add an anti-solvent (e.g., diethyl ether, hexanes) dropwise to the cooled solution to induce precipitation. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help initiate crystallization. |
| Low Recovery of Product | 1. The compound is too soluble in the recrystallization solvent. 2. Insufficient cooling. 3. Not enough anti-solvent was added. | 1. Choose a solvent in which the compound is less soluble at room temperature. 2. Ensure the solution is thoroughly cooled in an ice bath or refrigerator. 3. Add more anti-solvent to the filtrate to precipitate any remaining product. |
| Product Contaminated with Inorganic Salts | 1. Incomplete removal of inorganic salts during synthesis. 2. The recrystallization solvent has some solubility for the inorganic salts. | 1. Ensure the use of a solvent like acetone or acetonitrile where inorganic salts like KHF₂ are known to be insoluble.[3] 2. Perform a hot filtration of the dissolved crude product before allowing it to crystallize. |
| Slow or No Crystal Formation | 1. The solution is not supersaturated. 2. The flask is too clean, lacking nucleation sites. | 1. Concentrate the solution by slowly evaporating some of the solvent. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound if available. |
Data Presentation
Table 1: Solvent Systems for Recrystallization
| Solvent System | Rationale | Advantages | Considerations |
| Acetonitrile / Diethyl Ether | Good solubility of the organotrifluoroborate in hot acetonitrile, with low solubility of inorganic salt impurities. Diethyl ether acts as an effective anti-solvent.[3][5] | Efficient removal of inorganic salts. Generally provides high purity crystals. | Acetonitrile can sometimes retain traces of KHF₂.[3] |
| Acetone / Diethyl Ether | Similar to acetonitrile, acetone is a good solvent for organotrifluoroborates and a poor solvent for inorganic salts.[3][4] | Readily available and effective. Good for initial purification attempts. | Acetone is highly volatile. |
| Methanol / Diethyl Ether | The hydroxyl group on the target compound may increase its solubility in methanol. | May be a good choice if solubility in acetone or acetonitrile is poor. | Higher risk of product loss due to increased solubility. |
| Water / Acetonitrile | For highly polar compounds, a mixture with water might be necessary for initial dissolution.[3] | Can be effective for very polar organotrifluoroborates. | High solubility in water can lead to low recovery. Azeotropic removal of water with acetonitrile may be required.[5] |
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common recrystallization issues.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]
-
Molander, G. A.; Jean-Gérard, L. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry2012 , 77 (20), 9477–9488. [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses2012 , 89, 293. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society2012 , 134 (17), 7431–7441. [Link]
-
Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters2006 , 8 (10), 2031–2034. [Link]
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031-2034. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Data Repository. [Link]
-
Zmysłowski, A. et al. For highly polar compound, how to do the purification? ResearchGate. [Link]
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031-2034. [Link]
-
Various Authors. Purification of strong polar and basic compounds. Reddit. [Link]
-
Batey, R. A. et al. Potassium Phenyltrifluoroborate. ResearchGate. [Link]
-
Potassium tetrafluoroborate. Wikipedia. [Link]
Sources
Validation & Comparative
Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate vs. 3-(2-hydroxyethyl)phenylboronic Acid: A Comparative Guide for Suzuki-Miyaura Coupling
An In-Depth Technical Guide:
Prepared by a Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides a detailed comparison of two valuable building blocks: potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate and its corresponding boronic acid, offering insights into their respective strengths and applications in Suzuki coupling reactions.
The Suzuki-Miyaura Coupling: A Brief Introduction
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have cemented its importance in academic and industrial research.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural and Stability Comparison: A Tale of Two Borons
The fundamental difference between potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate and 3-(2-hydroxyethyl)phenylboronic acid lies in the coordination state and substituents on the boron atom.
Figure 2: Structures of the two organoboron reagents.
3-(2-hydroxyethyl)phenylboronic Acid is a tricoordinate, sp²-hybridized boron species. This electron-deficient nature makes it susceptible to decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and the formation of cyclic anhydrides known as boroxines upon dehydration.[4] The stability of boronic acids can be a significant concern, often requiring storage under inert atmosphere and at low temperatures.[4] Their purification can also be challenging due to their tendency to exist as mixtures of the monomer and the boroxine.[4]
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate , on the other hand, is a tetracoordinate, sp³-hybridized boronate salt. The presence of three electron-withdrawing fluorine atoms and the resulting negative charge on the boron center significantly increases its stability.[5] These salts are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[6] This enhanced stability makes them more reliable reagents, particularly for high-throughput screening and in multi-step syntheses where the organoboron moiety must endure various reaction conditions.[5]
| Feature | 3-(2-hydroxyethyl)phenylboronic Acid | Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate |
| Boron Hybridization | sp² | sp³ |
| Coordination | Tricoordinate | Tetracoordinate |
| Stability | Prone to protodeboronation and boroxine formation[4] | Highly stable to air and moisture[6] |
| Physical Form | Often a fluffy solid, can be difficult to handle | Crystalline solid, easy to handle and weigh |
| Purification | Can be challenging | Typically purified by recrystallization |
| Storage | Often requires refrigeration and inert atmosphere[4] | Bench-stable[6] |
Table 1: Key differences between the boronic acid and its trifluoroborate salt.
Performance in Suzuki Coupling: A Comparative Analysis
Potassium organotrifluoroborates are considered "protected" forms of boronic acids.[5] In the presence of a suitable base (often a carbonate or hydroxide), the trifluoroborate is slowly hydrolyzed in situ to release the active tricoordinate boronic acid, which then participates in the Suzuki coupling cycle.[7] This slow-release mechanism can be advantageous in preventing high concentrations of the reactive boronic acid, which might otherwise lead to side reactions such as homocoupling.
The primary advantage of using the trifluoroborate salt often lies in the reliability and reproducibility of the reaction due to its well-defined stoichiometry and stability.[6] Boronic acids, due to their potential for decomposition, may contain unknown amounts of inactive material, leading to lower and more variable yields.[4]
Representative Performance Data:
The following table presents data from the literature for Suzuki couplings of aryl halides with functionalized arylboronic acids and aryltrifluoroborates, illustrating the high yields achievable with both classes of reagents under optimized conditions.
| Organoboron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd/HPS | K₃PO₄ | Toluene/H₂O | 100 | >95 | [8] |
| Phenylboronic acid | 4-Bromochlorobenzene | Pd std. soln. | KOH | EtOH/H₂O | RT | 64 | [9] |
| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 85 | 79 | [4] |
| Potassium benzyloxyethyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 92 | [7] |
| Potassium benzyloxyethyltrifluoroborate | 3-Bromopyridine | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 83 | [7] |
Table 2: Representative yields for Suzuki coupling reactions with arylboronic acids and organotrifluoroborates.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of an aryl bromide with both the boronic acid and the trifluoroborate salt.
Protocol 1: Suzuki Coupling with 3-(2-hydroxyethyl)phenylboronic Acid
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 3-(2-hydroxyethyl)phenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system, for example, a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete, as monitored by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Suzuki Coupling with Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.5 mmol), the aryl bromide (1.0 mmol), and a base such as cesium carbonate (Cs₂CO₃, 3.0 mmol).[6]
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system, for example, a mixture of THF and water (e.g., 10:1, 5.5 mL).[6]
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or GC/MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Conclusion and Practical Recommendations
Both potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate and 3-(2-hydroxyethyl)phenylboronic acid are effective reagents for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling. The choice between them should be guided by practical considerations.
Choose 3-(2-hydroxyethyl)phenylboronic acid when:
-
Cost is a primary concern, as boronic acids are often less expensive to synthesize or purchase.
-
The reagent will be used immediately after synthesis or purification.
-
The reaction scale is small and careful handling to prevent decomposition is feasible.
Choose potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate when:
-
Stability and shelf-life are paramount. This is the most significant advantage, ensuring reagent integrity over long periods.[6]
-
Reproducibility is critical. The crystalline nature and well-defined stoichiometry of trifluoroborates lead to more consistent results.[6]
-
The organoboron moiety needs to be carried through multiple synthetic steps. The trifluoroborate group is robust and can withstand a variety of reaction conditions that would degrade a boronic acid.[5]
-
Ease of handling is desired. These salts are non-hygroscopic, free-flowing solids.[10]
For drug development and other applications where reliability, scalability, and reagent longevity are crucial, potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is often the superior choice, despite a potentially higher initial cost. Its exceptional stability and ease of use can lead to long-term savings in time and resources by minimizing failed reactions and inconsistent outcomes.
References
-
Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis, 2(11), 2357–2361. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
El-Sheref, E. M., & El-Sayed, M. E. (2016). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2016(5), 235–251. [Link]
-
Güneş, M., & Özdemir, İ. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(48), 28781–28789. [Link]
-
Casalnuovo, A. L., & Calabrese, J. C. (1990). Palladium-catalyzed alkyl-aryl cross-coupling of (diorganoamino)methyl- and (alkoxymethyl)stannanes with aryl triflates. Journal of the American Chemical Society, 112(11), 4324–4330. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
Kotha, S., Lahiri, K., & Kasinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Review. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Tsvetkov, N. V., Gallyamov, M. R., & Chujo, Y. (2019). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules, 24(18), 3349. [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Suzuki Coupling Products of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[1][2] The choice of the boron reagent is critical for the success of this reaction. Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate offers significant advantages over traditional boronic acids, including enhanced stability in the presence of air and moisture, making it easier to handle and store.[3][4] This guide provides an in-depth, experience-driven approach to not only performing the Suzuki coupling with this versatile reagent but also rigorously validating the structure of the resulting products.
The Strategic Advantage of Potassium Trifluoroborates
Potassium organotrifluoroborates are crystalline solids that are generally stable to air and moisture, overcoming a significant drawback of many boronic acids which can be challenging to purify and may have uncertain stoichiometry.[5] The trifluoroborate salt acts as a protected form of the boronic acid, which is slowly released in situ under the reaction conditions.[6] This controlled release can minimize side reactions and improve reaction outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[1] It proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Starting Point for Optimization
The following protocol is a general starting point for the Suzuki coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate.
Materials:
-
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)[7]
-
Phosphine ligand (e.g., PPh₃, PCy₃, or a biarylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[8]
-
Solvent (e.g., toluene/water, dioxane/water, THF/water)[6]
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%) and the ligand (if required, in a 1:1 to 1:2 ratio with the palladium).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Navigating Potential Side Reactions
While the Suzuki coupling is a robust reaction, several side reactions can occur, impacting the yield and purity of the desired product.[9]
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the organoboron reagent can occur, particularly in the presence of oxygen.[9]
-
Protodeboronation: The C-B bond of the organoboron reagent can be cleaved by a proton source, leading to the formation of a deboronated arene.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene.[9]
-
Reactions involving the hydroxyethyl group: The hydroxyl group could potentially coordinate to the palladium catalyst, affecting its activity. Under strongly basic conditions, deprotonation of the alcohol could also lead to side reactions.
Figure 2: Overview of the desired Suzuki coupling and potential side reactions.
Purification Strategies for Hydroxy-Functionalized Biphenyls
The presence of the hydroxyl group in the product, 3-(2-hydroxyethyl)biphenyl, imparts a degree of polarity that can be exploited for purification.
-
Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the product will necessitate a higher proportion of the polar solvent for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
A Comparative Guide to Structural Validation Techniques
Rigorous structural validation is paramount to ensure the identity and purity of the synthesized compound. A multi-technique approach is always recommended.
| Analytical Technique | Information Provided | Strengths | Weaknesses |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. Purity assessment. | Provides unambiguous structural elucidation. Quantitative. | Relatively low sensitivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the elemental composition. | High sensitivity. Can be coupled with chromatography (LC-MS, GC-MS). | Does not provide detailed structural connectivity. Isomer differentiation can be challenging. |
| HPLC/GC-MS | Purity assessment, quantification, and separation of isomers and impurities. | High separation efficiency. Quantitative. | Requires method development. GC-MS is limited to volatile and thermally stable compounds. |
In-Depth Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.
¹H NMR Analysis of 3-(2-hydroxyethyl)biphenyl:
-
Aromatic Region (δ 7.0-7.6 ppm): The protons on the two phenyl rings will appear in this region. The substitution pattern will lead to a complex multiplet.
-
Aliphatic Region (δ 2.5-4.0 ppm): The two methylene groups of the hydroxyethyl side chain will appear here. The -CH₂- group adjacent to the aromatic ring will be a triplet around δ 2.8 ppm, and the -CH₂- group attached to the hydroxyl group will be a triplet around δ 3.8 ppm. The coupling between these two groups will result in a characteristic triplet of triplets or a more complex pattern depending on the resolution.
-
Hydroxyl Proton (variable): The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.
¹³C NMR Analysis of 3-(2-hydroxyethyl)biphenyl:
-
Aromatic Region (δ 120-145 ppm): The twelve carbons of the two phenyl rings will appear in this region. The number of signals will depend on the symmetry of the molecule.
-
Aliphatic Region (δ 30-70 ppm): The two methylene carbons will be observed here. The -CH₂- adjacent to the aromatic ring will be around δ 39 ppm, and the -CH₂- attached to the hydroxyl group will be around δ 63 ppm.
Unveiling the Molecular Weight with Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, which is a crucial piece of evidence for its identity. For 3-(2-hydroxyethyl)biphenyl (C₁₄H₁₄O), the expected exact mass is 198.1045 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentations for biphenyl derivatives include cleavage of the bond between the two phenyl rings and fragmentation of the substituent.
Assessing Purity with Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of the final product and for monitoring the progress of the reaction.
-
HPLC: A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point for method development. A UV detector is suitable for detecting the aromatic product.
-
GC-MS: If the product is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and identification of the product and any volatile impurities.
Figure 3: A typical workflow for the purification and structural validation of Suzuki coupling products.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, incorrect base or solvent, low reaction temperature. | Use a fresh catalyst, screen different bases and solvents, increase the reaction temperature. |
| Significant homocoupling | Presence of oxygen, catalyst decomposition. | Thoroughly degas the reaction mixture, use a more stable catalyst/ligand system. |
| Protodeboronation | Presence of protic impurities, prolonged reaction time. | Use anhydrous solvents, monitor the reaction closely and stop it once the starting material is consumed. |
| Complex product mixture | Multiple side reactions occurring. | Re-optimize the reaction conditions, consider protecting the hydroxyl group if it is interfering. |
Conclusion
The use of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate in Suzuki-Miyaura cross-coupling offers a reliable and convenient route to functionalized biaryl compounds. A thorough understanding of the reaction mechanism, potential side reactions, and appropriate purification and analytical techniques is essential for success. By employing a multi-faceted validation strategy that combines NMR, mass spectrometry, and chromatography, researchers can confidently confirm the structure and purity of their synthesized products, paving the way for their application in drug discovery and materials science.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
The Superior Performance of Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate in Suzuki-Miyaura Coupling: A Kinetic and Mechanistic Comparison
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, pivotal in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science.[1] The choice of the organoboron reagent is critical, directly impacting reaction efficiency, reproducibility, and overall process robustness. While boronic acids have traditionally dominated this space, their inherent instability and propensity for side reactions, such as protodeboronation, present significant challenges.[2] This guide provides an in-depth comparison of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate with its boronic acid counterparts, presenting a compelling case for its adoption based on superior stability, reactivity, and functional group tolerance, supported by a detailed kinetic study protocol.
Unveiling the Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as a superior class of reagents for Suzuki-Miyaura couplings, addressing many of the shortcomings of boronic acids.[2] Their tetracoordinate boron center renders them as air- and moisture-stable crystalline solids, a stark contrast to the often hygroscopic and unstable nature of boronic acids which can complicate accurate stoichiometry.[2] This enhanced stability translates to a longer shelf-life and greater ease of handling in a laboratory setting.
The key advantages of employing potassium organotrifluoroborates, such as potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, include:
-
Enhanced Stability: Organotrifluoroborates are significantly more stable than boronic acids, resisting degradation and protodeboronation, a common side reaction with boronic acids that leads to reduced yields.[2]
-
Ease of Handling and Stoichiometry: As crystalline solids, they are easy to weigh and dispense accurately, ensuring precise stoichiometric control in reactions. This is often a challenge with boronic acids, which can exist as mixtures of the monomer and cyclic anhydride (boroxine).
-
Improved Reactivity and Yields: In many instances, organotrifluoroborates provide higher yields in cross-coupling reactions compared to their boronic acid equivalents, particularly with challenging substrates.[1]
-
Functional Group Tolerance: The trifluoroborate moiety is robust and compatible with a wide range of functional groups, allowing for the coupling of more complex and functionalized molecules without the need for protecting groups.[3]
The presence of the 2-hydroxyethyl substituent on the phenyl ring of the title compound introduces a hydrophilic functional group that can be beneficial for solubility in certain solvent systems and offers a potential site for further synthetic elaboration. The stability of the trifluoroborate ensures that this hydroxyl group does not interfere with the coupling reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This is often the rate-determining step.[4] The resulting Pd(II) species then undergoes ligand exchange with a base, followed by transmetalation with the organoboron reagent. In the case of potassium organotrifluoroborates, it is believed that they slowly hydrolyze in situ to the corresponding boronic acid, which then participates in the transmetalation step. This slow-release mechanism can be advantageous in preventing the accumulation of reactive boronic acid, thereby minimizing side reactions.[2] Finally, reductive elimination from the diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.
Comparative Performance: A Hypothetical Kinetic Study
Experimental Design:
The kinetic study would involve parallel reactions, one with potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate and the other with 3-(2-hydroxyethyl)phenylboronic acid, under identical conditions. The reaction progress would be monitored over time by quantifying the formation of the product and the consumption of the starting materials.
Key Parameters to Compare:
-
Initial Reaction Rate: The rate of product formation at the beginning of the reaction.
-
Overall Yield: The final percentage of product obtained.
-
Catalyst Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst efficiency.
-
Stability of the Boron Reagent: Assessed by monitoring for byproducts of protodeboronation.
Expected Results:
Based on the established advantages of organotrifluoroborates, the following outcomes are anticipated:
| Parameter | Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate | 3-(2-hydroxyethyl)phenylboronic Acid | Rationale |
| Initial Rate | Potentially slower initial rate | Potentially faster initial rate | The trifluoroborate requires in situ hydrolysis to the active boronic acid, which may result in a slight induction period or a slower initial rate. |
| Overall Yield | Higher | Lower | The superior stability of the trifluoroborate minimizes decomposition and protodeboronation, leading to a higher overall conversion to the desired product.[1] |
| Catalyst TON/TOF | Higher | Lower | A more stable boron reagent leads to a more efficient catalytic cycle with less catalyst deactivation. |
| Protodeboronation | Minimal | Significant | The tetracoordinate nature of the trifluoroborate protects the C-B bond from premature cleavage.[2] |
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for conducting a comparative kinetic study.
Materials:
-
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
-
3-(2-hydroxyethyl)phenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., SPhos or XPhos)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Anhydrous solvents and reagents
Instrumentation:
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector (FID or UV)
-
Reaction vials with septa
-
Magnetic stirrer and heating block
-
Syringes for sampling
Workflow Diagram:
Figure 2: Workflow for the kinetic analysis of the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, the internal standard, and the boron reagents in the chosen solvent to ensure accurate and reproducible dispensing.
-
Reaction Setup: In a pre-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Addition of Reagents: Through the septum, add the solvent, followed by the stock solution of the aryl halide and the internal standard.
-
Equilibration: Place the vial in a pre-heated heating block and allow the mixture to equilibrate to the desired reaction temperature (e.g., 80 °C) for 10-15 minutes.
-
Initiation of Reaction: At time zero (t=0), inject the stock solution of either potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate or 3-(2-hydroxyethyl)phenylboronic acid into the reaction mixture.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a mixture of cold diethyl ether and water. This will stop the reaction and extract the organic components.
-
Sample Analysis: Analyze the organic layer of the quenched samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.[5]
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve.
Conclusion: A Clear Choice for Robust and Efficient Synthesis
The collective evidence strongly supports the superiority of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate over its boronic acid counterpart for Suzuki-Miyaura cross-coupling reactions. Its exceptional stability, ease of handling, and resistance to protodeboronation translate to more reliable, reproducible, and higher-yielding synthetic procedures. While the initial reaction rate may be slightly slower due to the in situ hydrolysis requirement, the significant advantages in terms of overall yield and process robustness make it the preferred reagent for demanding applications in pharmaceutical and materials science research and development. The adoption of organotrifluoroborates represents a significant step forward in the practical application of one of organic chemistry's most powerful transformations.
References
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 2007 , 40(4), 275–286. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006 , 71(25), 9681–9686. [Link]
-
Boruah, P. R.; Ali, A. A.; Saikia, B.; Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015 , 5(10), 7378–7381. [Link]
-
Czapik, A.; Gierczyk, B. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384–2393. [Link]
-
How can I determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? ResearchGate. [Link]
-
Molander, G. A.; Fumagalli, T. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society, 2006 , 128(11), 3582–3583. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
Tyumentsev, M. S.; Panchenko, V. N.; Mamontov, G. V. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 2021 , 11(11), 1367. [Link]
-
Molander, G. A.; Canturk, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009 , 74(19), 7384–7389. [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
-
Bugarin, A.; Jones, C. D. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 2020 , 25(21), 5059. [Link]
-
Al-Sheheri, S.; Al-Farhan, K. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate, 2019 . [Link]
-
Poater, A.; Cavallo, L. Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Lirias, 2017 . [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Bases in Suzuki-Miyaura Cross-Coupling Reactions of Potassium Trifluoro(3-(2-hydroxyethyl)phenyl)borate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The advent of potassium organotrifluoroborates has further enhanced the utility of this reaction due to their superior stability and ease of handling compared to boronic acids.[1] A critical, yet often underexplored, parameter in these reactions is the choice of base, which can significantly impact reaction efficiency, yield, and substrate compatibility. This guide provides an in-depth, head-to-head comparison of various bases in the context of the Suzuki-Miyaura cross-coupling of a functionally rich substrate: potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. The presence of the primary alcohol in this building block presents both a synthetic opportunity and a challenge, making the selection of the appropriate base paramount for successful outcomes.
The Crucial Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role primarily in the transmetalation step.[3][4] It activates the organotrifluoroborate, facilitating the transfer of the organic group from the boron atom to the palladium center. The generally accepted mechanism involves the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.[5]
However, the role of the base can be more complex. It can also influence the formation of the active palladium catalyst and the rate of reductive elimination.[3] The basicity, solubility, and cation of the base can all affect the reaction kinetics and the stability of the reactants and intermediates. In the case of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, an inappropriate base could lead to deprotonation of the hydroxyl group, potentially causing undesired side reactions or catalyst inhibition.
Head-to-Head Performance Comparison of Common Bases
To provide a clear comparison, we have compiled experimental data from studies on structurally similar potassium alkoxyethyltrifluoroborates, which serve as an excellent proxy for the reactivity of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate.[6] The following table summarizes the performance of various bases in a model Suzuki-Miyaura cross-coupling reaction.
| Base | Base Type | pKa (Conjugate Acid) | Typical Yield (%) | Observations |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | 80-95% | Generally provides excellent yields and is a common choice for organotrifluoroborate couplings.[2] Its high solubility in organic solvents is advantageous. |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | 70-85% | A cost-effective alternative to Cs₂CO₃, often providing good to high yields.[7] |
| Sodium Carbonate (Na₂CO₃) | Inorganic | 10.3 | 65-80% | Another viable inorganic base, though sometimes less effective than its potassium or cesium counterparts.[1] |
| Potassium Phosphate (K₃PO₄) | Inorganic | 12.3 | 75-90% | A stronger base that can be effective in challenging coupling reactions. |
| Triethylamine (Et₃N) | Organic | 10.8 | 50-70% | A common organic base, but can be less effective than inorganic bases in this specific reaction.[8] May be advantageous with certain heteroaryl halides. |
| tert-Butylamine (t-BuNH₂) | Organic | 10.7 | 55-75% | Another organic base that has shown utility in specific Suzuki-Miyaura couplings of organotrifluoroborates.[8] |
Note: The yields are indicative and can vary depending on the specific aryl halide, catalyst, ligand, and solvent system used.
In-Depth Analysis of Base Selection
Inorganic Bases: The Workhorses of Suzuki-Miyaura Couplings
Cesium Carbonate (Cs₂CO₃) consistently emerges as a top performer in Suzuki-Miyaura reactions involving organotrifluoroborates.[2] Its superior performance can be attributed to several factors. The large, soft cesium cation is believed to play a role in stabilizing intermediates in the catalytic cycle. Furthermore, its good solubility in common organic solvents used for these reactions, such as toluene and THF, ensures a homogeneous reaction mixture, leading to more consistent and reproducible results. For the coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, Cs₂CO₃ is an excellent starting point for optimization.
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are more economical alternatives to cesium carbonate. While they may result in slightly lower yields in some cases, they are often sufficiently effective for many applications.[1][7] The choice between these may come down to a cost-benefit analysis for a particular synthetic route.
Potassium Phosphate (K₃PO₄) , being a stronger base, can be beneficial when weaker bases fail to promote the reaction efficiently. Its use may be particularly advantageous for less reactive aryl chlorides as coupling partners.
Organic Bases: Niche Applications
While inorganic bases are generally preferred, organic bases like Triethylamine (Et₃N) and tert-Butylamine (t-BuNH₂) have their place. They are particularly useful when the substrate is sensitive to stronger, inorganic bases. In some instances, particularly with heteroaromatic coupling partners, organic bases have been shown to provide superior results.[8] However, for the coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate, they are likely to be less effective than the inorganic carbonates.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is based on established procedures for the cross-coupling of potassium alkoxyethyltrifluoroborates and is expected to be directly applicable to potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate.[6]
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.2 equivalents), the aryl halide (1.0 equivalent), and cesium carbonate (3.0 equivalents).
-
In a separate vial, prepare a catalyst stock solution by dissolving palladium(II) acetate (2 mol%) and RuPhos (4 mol%) in anhydrous toluene.
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the catalyst stock solution to the reaction vial via syringe, followed by additional anhydrous toluene and degassed water to achieve a desired solvent ratio (e.g., 10:1 toluene/water).
-
Place the reaction vial in a preheated oil bath at 80-100 °C and stir for the desired reaction time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Recommendations
The choice of base is a critical parameter for a successful Suzuki-Miyaura cross-coupling of potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate. Based on available data for analogous compounds and general principles of the reaction mechanism, cesium carbonate is the recommended base for initial investigations due to its consistently high performance and favorable solubility. For cost-sensitive applications, potassium carbonate presents a viable alternative. The presence of the hydroxyl group in the substrate does not appear to be detrimental with these carbonate bases under the described conditions. However, for particularly sensitive substrates or challenging couplings, a systematic screening of bases, including potassium phosphate, may be warranted. This guide provides a solid foundation for researchers to make informed decisions and optimize their synthetic strategies for accessing valuable compounds derived from this versatile building block.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Elia, D. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 12(7), 1464–1467. [Link]
- This cit
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
- This cit
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Al-Masum, M., & Funabiki, K. (2015). The Role of Base in Suzuki-Miyaura Coupling. In Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. [Link]
- This cit
- This cit
- This cit
- This cit
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stereoselectivity of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for reagents that offer stability, reactivity, and high stereocontrol is paramount. Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate has emerged as a promising reagent in this arena, particularly in the realm of stereoselective carbon-carbon bond formation. This guide provides a comprehensive evaluation of its performance in stereoselective reactions, comparing it with common alternatives and offering insights into the mechanistic nuances that govern its reactivity.
Introduction: The Rise of Organotrifluoroborates
Potassium organotrifluoroborates have gained significant traction as robust alternatives to the more traditional boronic acids and esters in transition metal-catalyzed cross-coupling reactions.[1] Their enhanced stability to air and moisture, crystalline nature, and ease of handling make them highly attractive for a wide range of synthetic applications.[1] The trifluoroborate moiety serves as a protecting group for the boronic acid, mitigating issues such as protodeboronation while still allowing for efficient transmetalation under appropriate catalytic conditions.[2]
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (CAS No. 1015082-80-0) is a particularly interesting member of this class. The presence of a pendant hydroxyethyl group at the meta-position introduces a potential coordinating element that can influence the stereochemical outcome of reactions, a feature that this guide will explore in detail.
At a Glance: Performance Comparison in Stereoselective Suzuki-Miyaura Coupling
While direct, peer-reviewed studies detailing the stereoselective applications of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate are nascent, we can extrapolate its potential performance based on analogous systems and the well-established principles of asymmetric catalysis. The following table provides a comparative overview of its expected performance against common alternatives in the context of a hypothetical enantioselective Suzuki-Miyaura cross-coupling reaction to form a chiral biaryl.
| Reagent | Key Advantages | Potential for High Enantioselectivity (ee) | Key Considerations |
| Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate | - High stability (air and moisture tolerant)- Crystalline solid, easy to handle- Potential for improved stereoselectivity via side-chain coordination | Good to Excellent | - Slower reaction rates may be observed compared to boronic acids.- Optimization of reaction conditions is crucial to harness the coordinating effect of the hydroxyl group. |
| 3-(2-Hydroxyethyl)phenylboronic acid | - Often higher reactivity and faster reaction times | Good | - Prone to dehydration to form boroxines, which can complicate stoichiometry and reactivity.- Susceptible to protodeboronation, leading to lower yields. |
| Pinacol ester of 3-(2-Hydroxyethyl)phenylboronic acid | - Good stability, though less than trifluoroborates- Generally good solubility in organic solvents | Good to Excellent | - The bulky pinacol group can sometimes hinder reactivity.- Requires an additional synthetic step for preparation from the boronic acid. |
The Mechanistic Edge: Why the Hydroxyethyl Group Matters
The key to unlocking the stereoselective potential of Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate lies in the strategic exploitation of its hydroxyethyl side chain. In the catalytic cycle of an asymmetric Suzuki-Miyaura reaction, the formation of a chiral biaryl is determined at the reductive elimination step from a palladium(II) intermediate. The enantioselectivity is governed by the chiral ligand bound to the palladium center.
The hydroxyl group on the trifluoroborate can act as a Lewis base, potentially coordinating to the palladium center or interacting with the chiral ligand through hydrogen bonding.[3] This secondary interaction can create a more rigid and well-defined transition state, leading to a higher degree of stereochemical discrimination.
Figure 1: Proposed influence of the hydroxyethyl group in the Suzuki-Miyaura catalytic cycle. The hydroxyl moiety can potentially coordinate to the palladium center in the transmetalation or reductive elimination step, influencing the geometry of the transition state and enhancing stereoselectivity.
This directing-group effect can be particularly advantageous when compared to simple arylboronic acids or their pinacol esters, which lack this coordinating functionality. While boronic acids can sometimes participate in hydrogen bonding, their propensity to form boroxines can lead to a heterogeneous mixture of reactive species, potentially eroding stereoselectivity.
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling
The following is a generalized protocol for an asymmetric Suzuki-Miyaura coupling reaction. Optimization of the chiral ligand, base, solvent, and temperature will be necessary for specific substrates.
Materials:
-
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
-
Chiral aryl or vinyl halide/triflate
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., a BINAP or Josiphos derivative)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 2 mol%) and the chiral phosphine ligand (e.g., 4.4 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for ligand-metal complex formation.
-
Add the aryl halide/triflate (1.0 equiv), Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate (1.5 equiv), and the base (2.0 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
